3-Methylisoquinoline 2-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXQKZNRLDUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343244 | |
| Record name | 3-Methylisoquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-00-6 | |
| Record name | 3-Methylisoquinoline N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylisoquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLISOQUINOLIN-2-IUM-2-OLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3R86GGQ6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methylisoquinoline 2-oxide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
3-Methylisoquinoline 2-oxide, a heterocyclic N-oxide, is a versatile and reactive intermediate in organic synthesis. The introduction of the N-oxide functionality profoundly alters the electronic landscape of the isoquinoline ring system, activating it for a range of chemical transformations that are otherwise inaccessible for the parent heterocycle. This guide provides a comprehensive overview of the core chemical properties of 3-Methylisoquinoline 2-oxide, including its synthesis, physicochemical characteristics, and notable reactivity. Emphasis is placed on the mechanistic underpinnings of its reactions, such as cycloadditions and rearrangements, which are crucial for its application in the synthesis of complex molecules and pharmacologically active compounds. This document serves as a technical resource, consolidating key data and established protocols to support researchers in leveraging the unique chemistry of this important scaffold.
Introduction: The Isoquinoline N-Oxide Scaffold
The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids, such as papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1] Isoquinoline derivatives are explored for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]
The conversion of an isoquinoline to its corresponding N-oxide is a critical chemical modification. The N-oxide group, formally represented as a coordinate covalent bond (N⁺–O⁻), acts as a powerful electron-withdrawing group through inductive effects, yet it can also donate electron density via resonance. This dual electronic nature significantly modulates the reactivity of the heterocyclic ring. Specifically, the N-oxide functionality enhances the electrophilicity of the α- (C1) and γ- (C3) positions and introduces a nucleophilic oxygen atom.[4] Furthermore, the N-oxide group increases the polarity and water solubility of the molecule, properties that can be advantageous in drug development.[5]
3-Methylisoquinoline 2-oxide, the subject of this guide, combines the foundational isoquinoline framework with this activating N-oxide group, making it a valuable building block for accessing diverse and complex molecular architectures.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 3-Methylisoquinoline 2-oxide is essential for its handling, characterization, and application in synthesis. Key data has been consolidated from various sources, including the PubChem database.[6]
Core Properties
| Property | Value | Source |
| IUPAC Name | 3-methyl-2-oxidoisoquinolin-2-ium | PubChem[6] |
| CAS Number | 14548-00-6 | PubChem[6] |
| Molecular Formula | C₁₀H₉NO | PubChem[6] |
| Molecular Weight | 159.18 g/mol | PubChem[6] |
| Appearance | Solid (typical for N-oxides) | General Knowledge |
| SMILES | CC1=CC2=CC=CC=C2C=[N+]1[O-] | PubChem[6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 3-Methylisoquinoline 2-oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of an isoquinoline N-oxide shows characteristic downfield shifts for the protons on the pyridine ring compared to the parent isoquinoline, due to the deshielding effect of the N⁺–O⁻ group. For the parent isoquinoline N-oxide, protons appear at δ 8.78 (H1), 8.15 (H3), and 7.6-7.8 ppm for the remaining aromatic protons in CDCl₃.[7] For 3-Methylisoquinoline 2-oxide, the methyl protons (C3-CH₃) would appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm), and the H3 proton signal would be absent. The H1 proton would remain the most downfield-shifted signal.
-
¹³C NMR Spectroscopy: Data for 3-Methylisoquinoline 2-oxide indicates characteristic chemical shifts for the carbon atoms, which can be found in spectral databases.[6] The carbons adjacent to the nitrogen (C1 and C3) are significantly affected by the N-oxidation.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aromatic N-oxide is the N–O stretching vibration, which typically appears as a strong band in the 1200–1350 cm⁻¹ region. Other bands corresponding to aromatic C–H and C=C/C=N stretching will also be present.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 159, corresponding to the molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]⁺), which would result in a peak at m/z = 143, corresponding to the parent 3-methylisoquinoline.
Synthesis of 3-Methylisoquinoline 2-oxide
The most direct and common method for the preparation of aromatic N-oxides is the direct oxidation of the parent heterocycle.[9]
Principle of N-Oxidation
The nitrogen atom in 3-methylisoquinoline possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. The reaction is typically performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The peroxy acid delivers an oxygen atom to the nitrogen, forming the N-oxide.
Causality in Reagent Choice:
-
m-CPBA: Often preferred due to its high reactivity, solubility in common organic solvents (e.g., dichloromethane, chloroform), and the fact that its byproduct, m-chlorobenzoic acid, can often be easily removed by a simple basic wash or filtration.
-
H₂O₂/Acetic Acid: A more cost-effective but sometimes slower alternative. It forms peracetic acid in situ, which then acts as the oxidant. This system requires careful temperature control to prevent runaway reactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-Methylisoquinoline 2-oxide.
Detailed Experimental Protocol (m-CPBA Method)
This protocol is a representative, self-validating procedure for the synthesis of 3-Methylisoquinoline 2-oxide.
-
Dissolution: Dissolve 3-methylisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1–1.2 eq) portion-wise to the stirred solution over 15–20 minutes. Monitor the addition to keep the internal temperature from rising significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot (the N-oxide).
-
Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid. The organic layer is separated.
-
Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-oxide can be purified by column chromatography on silica gel (using a gradient of methanol in DCM) or by recrystallization from a suitable solvent system (e.g., acetone/hexanes) to afford pure 3-Methylisoquinoline 2-oxide.
Chemical Reactivity
The N-oxide moiety imparts a rich and diverse reactivity profile to 3-Methylisoquinoline 2-oxide, making it a powerful synthetic intermediate.
1,3-Dipolar Cycloaddition Reactions
Aromatic N-oxides are excellent 1,3-dipoles and readily participate in [3+2] and [3+3] cycloaddition reactions with various dipolarophiles.[10][11][12] This reactivity is a cornerstone of their synthetic utility, providing access to complex heterocyclic systems.
-
With Alkenes and Alkynes: 3-Methylisoquinoline 2-oxide can react with electron-deficient alkenes and alkynes to form isoxazoline and isoxazole-fused ring systems, respectively. These reactions are often thermally or photochemically initiated.
-
With Isocyanates: The reaction with dipolarophiles like phenyl isocyanate can lead to the formation of cycloadducts, which may undergo further rearrangement.[13]
Caption: Mechanism of a [3+2] cycloaddition reaction.
Deoxygenation
The N-oxide can be readily deoxygenated to regenerate the parent 3-methylisoquinoline. This is often achieved using reagents like phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation. This reaction is useful when the N-oxide is used as a temporary activating group to facilitate a reaction elsewhere on the ring, after which it is removed.
Reactions with Electrophiles and Nucleophiles
-
Electrophilic Substitution: The N-oxide group deactivates the ring towards electrophilic aromatic substitution. However, nitration typically occurs at the C4 position, directed by the methyl group and influenced by the N-oxide.
-
Nucleophilic Substitution: The N-oxide activates the C1 position for nucleophilic attack. Reactions with nucleophiles such as Grignard reagents or organolithiums, often followed by rearomatization, can introduce substituents at the C1 position.[14]
Rearrangement Reactions (e.g., Boekelheide Rearrangement)
When treated with acylating agents like acetic anhydride, isoquinoline N-oxides can undergo rearrangement. The Boekelheide rearrangement typically involves the migration of the oxygen atom from the nitrogen to an adjacent methyl group, which has been activated by the acylating agent.[9] This provides a route to functionalize the methyl group at the C3 position, for example, converting it to an acetoxymethyl group.
Applications in Research and Drug Development
The unique chemical properties of 3-Methylisoquinoline 2-oxide and related N-oxides make them valuable in several areas:
-
Synthetic Intermediates: They are key precursors for synthesizing substituted isoquinolines that are difficult to access directly. The N-oxide can be used to direct substitution and is then removed.[9][15]
-
Medicinal Chemistry: The N-oxide functionality itself can be a critical pharmacophore. N-oxides have been investigated as prodrugs, particularly for targeting hypoxic (low oxygen) tumor environments, where they can be enzymatically reduced to release an active cytotoxic agent.[5] The transformation of an isoquinolinequinone framework into an N-oxide has been shown to alter electronic properties to improve cytotoxicity against cancer cells.[2][16]
-
Mild Oxidants: In the presence of metal catalysts, heteroaromatic N-oxides can serve as mild and selective oxygen transfer agents in various oxidative transformations.[4]
Conclusion
3-Methylisoquinoline 2-oxide is a chemically rich and synthetically powerful molecule. Its preparation is straightforward, and the N-oxide functionality endows the isoquinoline core with a versatile reactivity profile, most notably in cycloaddition and rearrangement reactions. This guide has detailed its core physicochemical properties, provided a reliable synthesis protocol, and explored the mechanistic basis of its key chemical behaviors. For researchers in organic synthesis and drug development, a thorough understanding of this scaffold opens up numerous possibilities for the construction of novel, complex, and biologically relevant molecules.
References
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3-Methylisoquinoline N-oxide. PubChem Compound Database, CID=588457. Available from: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2023. Available from: [Link]
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Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters, 2022. Available from: [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemical Reviews, 2015. Available from: [Link]
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry, 2021. Available from: [Link]
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Base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations. Beilstein Journal of Organic Chemistry, 2021. Available from: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. RSC Advances, 2021. Available from: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]
-
REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES, 1974. Available from: [Link]
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SYNTHESIS OF 3-METHYL ISOQUINOLINES. Journal of Organic Chemistry, 1952. Available from: [Link]
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Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 2020. Available from: [Link]
-
Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 2022. Available from: [Link]
-
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Letters, 2017. Available from: [Link]
-
Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. European Journal of Organic Chemistry, 2011. Available from: [Link]
-
Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega, 2022. Available from: [Link]
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Isoquinoline - Wikipedia. Wikipedia. Available from: [Link]
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Synthesis of isoquinolines and isoquinoline N-oxides. ResearchGate. Available from: [Link]
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3-Picoline-N-oxide. PubChem Compound Database, CID=13858. Available from: [Link]
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Synthesis of spiroisoxazolines through cycloadditions of nitrile oxides with 3-methylenequinuclidine. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Methylisoquinoline 2-oxide
This guide provides an in-depth analysis of the spectroscopic data expected for 3-Methylisoquinoline 2-oxide (C₁₀H₉NO), a heterocyclic N-oxide of significant interest in medicinal chemistry and drug development.[1] As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference, grounded in established spectroscopic principles and data from closely related structural analogs. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This approach is designed to empower researchers in the identification, characterization, and quality control of this and similar compounds.
Introduction to 3-Methylisoquinoline 2-oxide and its Spectroscopic Imperative
3-Methylisoquinoline 2-oxide belongs to the class of aromatic N-oxides, a scaffold known for its diverse biological activities.[1] The introduction of the N-oxide functionality and the methyl group to the isoquinoline core significantly alters the electronic distribution and steric environment of the molecule compared to its parent, isoquinoline.[2][3] These modifications create a unique spectroscopic fingerprint that is essential for unequivocal structural confirmation and purity assessment.
Accurate interpretation of NMR, IR, and MS data is paramount. It not only confirms the successful synthesis of the target molecule but also provides critical insights into its electronic structure and potential for intermolecular interactions—key parameters in drug design and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 3-Methylisoquinoline 2-oxide, both ¹H and ¹³C NMR are indispensable. The N-oxide group strongly influences the chemical shifts of nearby protons and carbons, typically causing a deshielding (downfield shift) effect on the protons of the pyridine ring, which is a key diagnostic feature.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution NMR spectra for a solid organic compound like 3-Methylisoquinoline 2-oxide.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra and reference the chemical shifts to TMS at 0.00 ppm.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the known spectrum of the parent compound, isoquinoline 2-oxide, with adjustments for the electronic effects of the C3-methyl group.[4] The methyl group is electron-donating, which is expected to cause a slight shielding (upfield shift) of the proton at C4. The proton at C1 is anticipated to be the most deshielded aromatic proton due to its proximity to the positively charged nitrogen atom.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 | ~8.65 | s | - | Perched between the N-oxide and the fused ring, significantly deshielded. Singlet due to lack of adjacent proton. |
| H8 | ~8.15 | d | ~8.0 | Deshielded due to proximity to the heterocyclic ring. Coupled to H7. |
| H5 | ~7.85 | d | ~8.0 | Ortho-proton on the benzene ring. Coupled to H6. |
| H6, H7 | ~7.60 - 7.75 | m | - | Overlapping multiplet from the benzene ring protons. |
| H4 | ~7.45 | s | - | Shielded relative to other pyridine ring protons due to the adjacent electron-donating methyl group. |
| 3-CH₃ | ~2.55 | s | - | Aromatic methyl group, appears as a characteristic singlet. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The carbon chemical shifts are highly sensitive to the N-oxide functionality. Carbons alpha (C1, C3) and gamma (C4a, C5, C7) to the nitrogen are significantly affected.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 | ~150.5 | Attached to the N-oxide and substituted with a methyl group. Expected to be significantly deshielded. |
| C1 | ~138.0 | Alpha to the N-oxide, deshielded. |
| C4a, C8a | ~130.0 - 132.0 | Bridgehead carbons, influenced by both rings. |
| C6, C7 | ~128.0 - 130.0 | Carbons in the benzene portion of the ring system. |
| C5, C8 | ~126.0 - 127.5 | Carbons in the benzene portion of the ring system. |
| C4 | ~120.0 | Shielded relative to other pyridine ring carbons due to the adjacent methyl group. |
| 3-CH₃ | ~18.5 | Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring. |
Visualization: Key NMR Correlations
A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for confirming assignments. The diagram below illustrates the expected key long-range correlations.
Caption: Predicted HMBC correlations for 3-Methylisoquinoline 2-oxide.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Methylisoquinoline 2-oxide, the key diagnostic peak is the N-O stretching vibration.
Experimental Protocol: KBr Pellet Method
This method is standard for acquiring IR spectra of solid samples.[5][6]
Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press with die set
-
Spectroscopy-grade potassium bromide (KBr), dried.
Procedure:
-
Grinding: Place ~1-2 mg of the sample and ~100-200 mg of dry KBr powder into a clean agate mortar.[6][7]
-
Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine dispersion is critical to avoid scattering of the IR beam.[6]
-
Pellet Formation: Transfer a small amount of the powder into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.[6]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The predicted IR spectrum will show characteristic bands for the aromatic system, the methyl group, and the defining N-oxide bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the isoquinoline ring system.[8] |
| 2980-2850 | Methyl C-H Stretch | Weak | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| 1620-1580 | Aromatic C=C & C=N Ring Stretch | Strong-Medium | Multiple bands are expected in this region, corresponding to the vibrations of the fused aromatic ring system. |
| 1470-1430 | Aromatic Ring Stretch | Medium | Further skeletal vibrations of the isoquinoline core. |
| ~1250 | N-O Stretch | Strong | This is a key diagnostic peak for N-oxides. Its exact position is sensitive to the electronic environment.[9] |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[8] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint of the molecule.
Experimental Protocol: Electron Ionization MS
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Time-of-Flight analyzer).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M•⁺), which is the molecular ion.[10]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₀H₉NO gives an exact mass of approximately 159.07 g/mol . The EI mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation of N-oxides often involves the loss of the oxygen atom or rearrangements.
Key Predicted Ions:
-
m/z 159 [M]•⁺: The molecular ion, corresponding to the intact molecule radical cation. Its presence confirms the molecular weight.
-
m/z 143 [M-O]•⁺: A very common and diagnostic fragmentation for aromatic N-oxides, resulting from the loss of an oxygen atom (16 Da). This fragment corresponds to the 3-methylisoquinoline radical cation.
-
m/z 142 [M-O-H]⁺: Loss of a hydrogen radical from the [M-O]•⁺ fragment.
-
m/z 115 [M-O-H-HCN]⁺ or [M-O-CO]⁺: Further fragmentation of the isoquinoline ring system. Loss of HCN (27 Da) from the m/z 142 ion or loss of CO (28 Da) from the m/z 143 ion are plausible pathways observed in related systems.[11]
Visualization: Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for 3-Methylisoquinoline 2-oxide.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-Methylisoquinoline 2-oxide. By leveraging established principles and data from analogous structures, we have detailed the expected NMR, IR, and MS signatures. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility. Researchers and drug development professionals can use this document as a foundational reference for identifying this molecule, confirming its structure, and guiding further analytical work. The true power of these techniques lies not just in data generation, but in the expert interpretation that links spectral features back to the fundamental chemical structure.
References
- Current time information in Ontario County, US. Google.
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Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. ACS Publications. Available from: [Link]
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Isoquinoline. Wikipedia. Available from: [Link]
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KBr Pellet Method. Shimadzu. Available from: [Link]
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The Rearrangement of Isoquinoline-N-Oxides. II. Observations with N-Hydroxyisocarbostyrils and Other Substituted Derivatives. Journal of the American Chemical Society. Available from: [Link]
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Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). RSC Publishing. Available from: [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]
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An In-Depth Technical Guide to the Crystal Structure of 3-Methylisoquinoline 2-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the crystal structure of 3-Methylisoquinoline 2-oxide. In the absence of a publicly available, fully characterized single-crystal X-ray diffraction structure for this specific molecule, this guide employs a multi-faceted approach. We will first detail the synthesis and characterization of 3-Methylisoquinoline 2-oxide, providing a robust experimental protocol. Subsequently, we will conduct a comparative analysis of the crystal structures of closely related isoquinoline derivatives to predict and understand the likely structural characteristics, molecular geometry, and intermolecular interactions of the title compound. This guide is intended to be a vital resource for researchers engaged in the study of N-heterocyclic compounds, offering both practical experimental methodologies and deep theoretical insights that are crucial for applications in medicinal chemistry and materials science.
Introduction: The Significance of the Isoquinoline N-Oxide Scaffold
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1] The introduction of an N-oxide functionality to the isoquinoline ring system dramatically alters its electronic and steric properties. This modification enhances the polarity of the molecule, introduces a potent hydrogen bond acceptor site, and can modulate the reactivity of the heterocyclic ring, making isoquinoline N-oxides valuable intermediates in organic synthesis and compounds of interest in their own right for drug development.[2]
3-Methylisoquinoline 2-oxide, the subject of this guide, combines the foundational isoquinoline scaffold with a methyl group at the 3-position and an N-oxide moiety. The methyl group can influence the molecule's lipophilicity and steric profile, potentially impacting its interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state through its crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3]
Synthesis and Characterization of 3-Methylisoquinoline 2-Oxide
A reliable and efficient synthesis of 3-Methylisoquinoline 2-oxide is the foundational step for any structural or biological investigation. The most common and effective method for the N-oxidation of N-heterocycles is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent due to its commercial availability and relatively clean reaction profile.[4]
Synthetic Protocol: N-Oxidation of 3-Methylisoquinoline
This protocol details the synthesis of 3-Methylisoquinoline 2-oxide from the commercially available 3-methylisoquinoline.
Reaction Scheme:
Figure 1: Synthesis of 3-Methylisoquinoline 2-oxide.
Materials:
-
3-Methylisoquinoline (98% purity or higher)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirring solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality behind this slow, cooled addition is to control the exothermic nature of the oxidation reaction and to minimize the formation of potential side products.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the starting material and the appearance of a more polar spot corresponding to the N-oxide indicates reaction completion.
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the meta-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate to elute the polar N-oxide.[4]
Spectroscopic Characterization
The purified 3-Methylisoquinoline 2-oxide should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons of the isoquinoline ring system. Due to the electron-withdrawing nature of the N-oxide group, the protons on the pyridine ring, particularly H-1 and H-4, will be deshielded and appear at a lower field compared to the parent 3-methylisoquinoline. The methyl group at C-3 will appear as a singlet. For comparison, the ¹H NMR spectrum of the parent isoquinoline N-oxide in CDCl₃ shows signals at δ 8.78 (d), 8.15 (d), 7.79 (m), 7.72 (m), 7.68 (m), and 7.61 (m) ppm.[5] The spectrum of 3-methylquinoline N-oxide, a close structural analog, shows the methyl singlet at δ 2.43 ppm.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The carbons attached to the nitrogen and oxygen atoms will be significantly affected. The N-oxide will cause a downfield shift of the C-1 and C-8a carbons. The methyl carbon should appear in the typical aliphatic region. For 3-methylquinoline N-oxide, the methyl carbon appears at δ 18.7 ppm.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₉NO) of the product.
Crystal Structure Analysis: A Comparative Approach
Predicted Molecular Geometry
The isoquinoline ring system is inherently planar due to its aromatic nature. The introduction of the N-oxide will result in a trigonal pyramidal geometry around the nitrogen atom, with the N-O bond extending out of the plane of the ring. The methyl group at the C-3 position will also have its hydrogen atoms arranged tetrahedrally. Steric hindrance between the methyl group and the peri-proton at C-4 is expected to be minimal.
Comparative Crystal Structure Data
To provide a quantitative basis for our predictions, we will examine the crystallographic data of related isoquinoline derivatives.
Table 1: Crystallographic Data of Selected Isoquinoline Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Isoquinoline N-oxide Zinc(II) Complex | Monoclinic | P2₁/c | Data not fully available in snippets | Data not fully available in snippets | Data not fully available in snippets | 90 | Data not fully available in snippets | 90 | [7] |
| 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline | Triclinic | P-1 | 7.6152(6) | 7.8130(6) | 12.0454(9) | 98.339(2) | 94.982(1) | 100.264(2) | [8] |
Note: While the full crystallographic data for the isoquinoline N-oxide zinc(II) complex was not available in the search snippets, its mention indicates that crystal structures of isoquinoline N-oxides have been determined and can be found in crystallographic databases.[7]
The data for 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline reveals a triclinic crystal system, which is common for organic molecules that do not possess high symmetry.[8] The unit cell dimensions provide a tangible example of the packing density of an isoquinoline derivative.
Intermolecular Interactions and Crystal Packing
The crystal packing of 3-Methylisoquinoline 2-oxide will be governed by a combination of intermolecular forces.
-
Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor.[2] In the absence of strong hydrogen bond donors in the molecule itself, it can form C-H···O hydrogen bonds with neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.
-
π-π Stacking: The planar aromatic isoquinoline rings are expected to participate in π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings and are a common feature in the crystal structures of aromatic compounds. The stacking distance is typically in the range of 3.3-3.8 Å.
-
Van der Waals Forces: Dispersion forces will be present between all atoms and will contribute to the overall stability of the crystal lattice.
Based on these considerations, a likely packing motif for 3-Methylisoquinoline 2-oxide would involve layers of molecules held together by C-H···O hydrogen bonds and π-π stacking interactions.
Experimental Workflow for Crystal Structure Determination
For researchers wishing to determine the definitive crystal structure of 3-Methylisoquinoline 2-oxide, the following experimental workflow is recommended.
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.
Protocol for Single Crystal Growth by Slow Evaporation:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[9] A good starting point is to test the solubility of the purified 3-Methylisoquinoline 2-oxide in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. It is crucial to use a clean, dust-free vial to minimize nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks. The vial should be left undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), they can be carefully harvested from the mother liquor using a spatula or a loop.
Figure 2: Workflow for single crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
Conclusion and Future Perspectives
While the definitive crystal structure of 3-Methylisoquinoline 2-oxide remains to be experimentally determined and deposited in a public database, this technical guide has provided a comprehensive framework for its synthesis, characterization, and predicted structural properties. The provided protocols for synthesis and crystallization offer a clear path for obtaining this compound in a form suitable for X-ray diffraction analysis.
The comparative analysis of related isoquinoline derivatives strongly suggests that the crystal structure of 3-Methylisoquinoline 2-oxide will be characterized by a planar isoquinoline ring system with the N-oxide oxygen atom facilitating intermolecular interactions through C-H···O hydrogen bonds, complemented by π-π stacking interactions.
The determination of the actual crystal structure of 3-Methylisoquinoline 2-oxide will be a valuable contribution to the field of heterocyclic chemistry. It will provide crucial data for computational modeling, aid in the understanding of its chemical reactivity, and serve as a foundational piece of information for the rational design of novel isoquinoline-based compounds with potential applications in medicine and materials science.
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Science of Synthesis. Product Class 6: Isoquinolinones. Georg Thieme Verlag, 2005. [Link]
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Abuelizz, H. A., et al. "Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives." Chemistry Central Journal, vol. 11, no. 1, 2017, p. 103. [Link]
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Sławiński, J., and K. Szafrański. "Heterocyclic N-Oxides–An Emerging Class of Therapeutic Agents." Molecules, vol. 24, no. 15, 2019, p. 2681. [Link]
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Zhao, J., et al. "Electronic Supplementary Information." Royal Society of Chemistry, 2015. [Link]
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Jasinski, J. P., et al. "Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 8, 2015, pp. m235-m241. [Link]
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Govindasami, P., et al. "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives." Molecules, vol. 25, no. 1, 2020, p. 217. [Link]
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Li, P., et al. "Electronic Supporting Information." Royal Society of Chemistry, 2015. [Link]
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Zhang, L., et al. "Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water." RSC Advances, vol. 12, no. 46, 2022, pp. 30248-30252. [Link]
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Wikipedia. "Isoquinoline." [Link]
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ScienceMadness.org. "SYNTHESIS OF 3-METHYL ISOQUINOLINES." [Link]
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ResearchGate. "1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives." [Link]
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An In-Depth Technical Guide to the Stability and Reactivity of 3-Methylisoquinoline 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and reactivity of 3-Methylisoquinoline 2-oxide, a heterocyclic N-oxide with significant potential in synthetic organic chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of an N-oxide functionality dramatically alters the electronic properties of the isoquinoline ring system, unlocking unique avenues for chemical transformations. This document will delve into the fundamental aspects of 3-Methylisoquinoline 2-oxide's chemical behavior, offering insights into its stability under various conditions and its reactivity towards a range of reagents.
Structural Features and Electronic Profile
3-Methylisoquinoline 2-oxide, with the chemical formula C₁₀H₉NO, possesses a planar bicyclic aromatic system where a pyridine N-oxide ring is fused to a benzene ring. The N-oxide bond introduces a significant dipole moment to the molecule, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge. This charge separation, along with the electron-donating effect of the methyl group at the 3-position, profoundly influences the molecule's reactivity.
The presence of the N-oxide group increases the electron density of the ring system, particularly at the C1, C4, and C8 positions, making them susceptible to electrophilic attack. Conversely, the partial positive charge on the nitrogen atom enhances the electrophilicity of the C1 and C3 positions, rendering them targets for nucleophilic attack. The methyl group at the C3 position also influences reactivity through steric hindrance and electronic effects.
Stability of 3-Methylisoquinoline 2-oxide
The stability of 3-Methylisoquinoline 2-oxide is a critical consideration for its storage, handling, and application in synthetic protocols. While specific quantitative data on its thermal decomposition is not extensively documented in publicly available literature, general trends for heteroaromatic N-oxides suggest that they are moderately stable compounds.
Thermal Stability: Heteroaromatic N-oxides can undergo deoxygenation at elevated temperatures, often in the presence of reducing agents or catalysts. The thermal stability is influenced by the substitution pattern on the ring. For 3-Methylisoquinoline 2-oxide, significant decomposition is expected at temperatures exceeding typical reaction conditions, although precise decomposition temperatures and products would require dedicated thermal analysis studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Photochemical Stability: Isoquinoline N-oxides are known to be photochemically active.[1] Upon irradiation with UV light, they can undergo rearrangement reactions. The specific products formed are highly dependent on the solvent used. In polar, protic solvents, the primary photoproducts are often the corresponding isoquinolones, while in non-polar, aprotic solvents, the formation of benzoxazepine derivatives is favored.[1] This photochemical reactivity opens up synthetic pathways to novel heterocyclic structures but also underscores the need to protect 3-Methylisoquinoline 2-oxide from light during storage and handling to prevent unwanted degradation.
Reactivity Profile of 3-Methylisoquinoline 2-oxide
The reactivity of 3-Methylisoquinoline 2-oxide is rich and varied, offering a versatile platform for the synthesis of a wide range of functionalized isoquinoline derivatives. Its reactivity can be broadly categorized into rearrangements, cycloaddition reactions, and reactions with nucleophiles and electrophiles.
Rearrangement Reactions
One of the most well-documented and synthetically useful reactions of 3-Methylisoquinoline 2-oxide is its rearrangement in the presence of acetic anhydride. This reaction, extensively studied by Robison and Robison, provides a direct route to valuable isoquinoline derivatives.
Upon heating with refluxing acetic anhydride, 3-Methylisoquinoline 2-oxide undergoes a rearrangement to yield two primary products: 3-methylisocarbostyril (3-methylisoquinolin-1(2H)-one) and 4-acetoxy-3-methylisoquinoline. The latter can be readily hydrolyzed to 4-hydroxy-3-methylisoquinoline.[2]
Table 1: Products of the Rearrangement of 3-Methylisoquinoline 2-oxide with Acetic Anhydride [2]
| Product Name | Structure | Yield |
| 3-Methylisocarbostyril | Significant | |
| 4-Acetoxy-3-methylisoquinoline | Significant |
Note: Specific yield percentages were not detailed in the available literature, but both were reported as major products.
Experimental Protocol: Rearrangement of 3-Methylisoquinoline 2-oxide with Acetic Anhydride [2]
-
A solution of 3-Methylisoquinoline 2-oxide in acetic anhydride is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is then treated with an aqueous base to hydrolyze any remaining anhydride and to separate the products.
-
The insoluble 3-methylisocarbostyril is collected by filtration.
-
The alkaline filtrate is neutralized to precipitate 4-hydroxy-3-methylisoquinoline (after hydrolysis of the acetate).
-
Both products can be further purified by recrystallization.
Causality Behind Experimental Choices: Acetic anhydride serves as both the solvent and the acylating agent. The initial step of the mechanism involves the acylation of the N-oxide oxygen, which activates the molecule for subsequent rearrangement. The use of a basic workup is crucial for the separation of the neutral isocarbostyril from the phenolic 4-hydroxyisoquinoline.
1,3-Dipolar Cycloaddition Reactions
The N-oxide functionality imparts 1,3-dipolar character to the isoquinoline ring system, allowing it to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[3][4] This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings.
While specific examples with 3-methylisoquinoline 2-oxide are not abundant in the literature, by analogy with other isoquinoline N-oxides, it is expected to react with electron-deficient alkenes and alkynes to yield isoxazolidine and isoxazoline derivatives, respectively. The regioselectivity of these reactions is governed by the electronic and steric properties of both the N-oxide and the dipolarophile.
Reactions with Nucleophiles
The electron-deficient C1 and C3 positions of the isoquinoline N-oxide ring are susceptible to attack by nucleophiles. However, the methyl group at the 3-position can sterically hinder attack at this site. Therefore, nucleophilic attack is more likely to occur at the C1 position.
Common nucleophiles that react with isoquinoline N-oxides include Grignard reagents and organolithium compounds. These reactions typically lead to the formation of 1-substituted isoquinolines after a deoxygenation step. The reaction often proceeds via an initial addition to the C1 position to form a dihydroisoquinoline intermediate, which then rearomatizes.
Reactions with Electrophiles
Electrophilic substitution on the isoquinoline N-oxide ring is directed to the electron-rich positions, primarily C4, C5, and C8. The N-oxide group is strongly activating for electrophilic substitution. Nitration and halogenation are common examples of electrophilic substitution reactions on heteroaromatic N-oxides. The precise position of substitution will be influenced by the reaction conditions and the nature of the electrophile.
Potential Applications in Drug Development
The isoquinoline core is a key pharmacophore in a vast number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the isoquinoline ring system through the versatile reactivity of the N-oxide intermediate allows for the generation of diverse libraries of compounds for biological screening.
The products of the rearrangement of 3-Methylisoquinoline 2-oxide, namely 3-methylisocarbostyril and 4-hydroxy-3-methylisoquinoline, are themselves valuable scaffolds for further synthetic elaboration. The isocarbostyril motif is present in several biologically active compounds. While specific biological activities of 3-Methylisoquinoline 2-oxide itself are not widely reported, its utility as a synthetic intermediate makes it a compound of interest for medicinal chemists.[5]
Conclusion
3-Methylisoquinoline 2-oxide is a versatile and reactive molecule with a rich chemical profile. Its stability and reactivity are dictated by the electronic interplay between the isoquinoline ring system, the N-oxide functionality, and the methyl substituent. The propensity of this compound to undergo rearrangements, cycloadditions, and reactions with both nucleophiles and electrophiles makes it a valuable intermediate in synthetic organic chemistry. For researchers in drug development, 3-Methylisoquinoline 2-oxide offers a gateway to a diverse range of functionalized isoquinoline derivatives with the potential for significant biological activity. Further exploration of its reactivity and the biological properties of its derivatives is a promising area for future research.
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Robison, M. M., & Robison, B. L. (1958). The Rearrangement of Isoquinoline-N-Oxides. II. Observations with N-Hydroxyisocarbostyrils and Other Substituted Derivatives. Journal of the American Chemical Society, 80(13), 3443–3448. ([Link])
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Abramovitch, R. A., & Schripsema, J. (1973). 1,3-Dipolar cycloaddition reactions of substituted 3,4-dihydroisoquinoline N-oxides with allenes. Journal of the Chemical Society, Perkin Transactions 1, 2588-2592. ([Link])
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. ([Link])
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Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534-551. ([Link])
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Wu, T. C., et al. (2012). Cytotoxicity of isoquinoline alkaloids and their N-oxides. Planta Medica, 78(05), 453-458. ([Link])
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Hamana, M., & Yamazaki, M. (1961). The Reaction of Quinoline N-Oxide with Phenyl Isocyanate. Chemical & Pharmaceutical Bulletin, 9(6), 414-418. ([Link])
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 588457, 3-Methylisoquinoline N-oxide. Retrieved from [Link].
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
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Wikipedia contributors. (2023, December 12). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
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Wikipedia contributors. (2023, October 29). Boekelheide reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
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Zhang, J., et al. (2020). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry, 22(15), 4885-4890. ([Link])
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Albini, A., & Fasani, E. (1980). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 2738-2742. ([Link])
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Dong, J., et al. (2015). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 80(15), 7678–7686. ([Link])
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Wang, D., et al. (2016). A General and Efficient Synthesis of 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones from Azine N-Oxides. Asian Journal of Organic Chemistry, 5(12), 1442-1446. ([Link])
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Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. ([Link])
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Methodological & Application
Applications of 3-Methylisoquinoline 2-oxide in Organic Synthesis: A Detailed Guide for Researchers
This document provides a comprehensive overview of the synthetic applications of 3-methylisoquinoline 2-oxide, a versatile heterocyclic building block. Intended for researchers, scientists, and professionals in drug development, this guide delves into the core reactivity of this N-oxide, offering detailed application notes, mechanistic insights, and step-by-step protocols for its use in key organic transformations. We will explore its utility in cycloaddition reactions for the construction of complex heterocyclic frameworks, its role in modern C-H functionalization strategies, and its participation in rearrangement reactions to yield valuable isoquinoline derivatives.
Introduction to 3-Methylisoquinoline 2-oxide: Structure and Reactivity
3-Methylisoquinoline 2-oxide belongs to the class of aromatic N-oxides, which are characterized by a coordinate covalent bond between the nitrogen atom of the heterocycle and an oxygen atom. This N-oxide functionality profoundly influences the electronic properties of the isoquinoline ring system, activating it for a range of chemical transformations not readily achievable with the parent heterocycle.
The presence of the N-oxide group has several key effects:
-
1,3-Dipole Character: The N-oxide moiety imparts 1,3-dipolar character to the C1-N-O fragment, making it a valuable synthon for [3+2] cycloaddition reactions. This allows for the stereoselective synthesis of five-membered heterocyclic rings fused to the isoquinoline core.
-
Activation of C-H Bonds: The electron-withdrawing nature of the N-oxide group acidifies the protons at the C1 and C3 positions, and also influences the electronic density of the carbocyclic ring, facilitating regioselective C-H functionalization reactions, often under transition-metal catalysis.
-
Rearrangement Precursor: The N-O bond can be cleaved and participate in rearrangement reactions, most notably the Boekelheide rearrangement, to introduce functional groups onto the methyl substituent or the isoquinoline nucleus.
This guide will provide detailed protocols and mechanistic discussions for these primary modes of reactivity.
Synthesis of 3-Methylisoquinoline 2-oxide
The preparation of 3-methylisoquinoline 2-oxide is typically a two-step process starting from a suitable precursor to construct the 3-methylisoquinoline core, followed by N-oxidation.
Synthesis of 3-Methylisoquinoline
Several methods exist for the synthesis of 3-methylisoquinolines. A classical and effective approach is the Bischler-Napieralski or Pictet-Spengler cyclization of a suitably substituted β-phenylethylamine. A more direct method involves the palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate[1].
N-Oxidation of 3-Methylisoquinoline
The oxidation of the nitrogen atom in 3-methylisoquinoline to its corresponding N-oxide is a common transformation. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid[2].
Protocol: Synthesis of 3-Methylisoquinoline 2-oxide
This protocol is adapted from general procedures for the N-oxidation of N-heterocycles.
Materials:
-
3-Methylisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methylisoquinoline (1.0 eq.) in dichloromethane (0.1 M) at 0 °C, add m-CPBA (1.2 eq.) portionwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford 3-methylisoquinoline 2-oxide as a solid.
Data Summary: Synthesis of 3-Methylisoquinoline 2-oxide
| Precursor | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 3-Methylisoquinoline | m-CPBA | DCM | 4-6 | >90 | Adapted from[2] |
| 3-Methylisoquinoline | H₂O₂ / Acetic Acid | Acetic Acid | 24 | Variable | [2] |
[3+2] Cycloaddition Reactions: Access to Fused Isoxazolidines
As a 1,3-dipole, 3-methylisoquinoline 2-oxide can react with various dipolarophiles, such as alkenes and alkynes, to construct fused isoxazolidine and isoxazoline ring systems, respectively. These reactions are powerful tools for the rapid assembly of complex heterocyclic scaffolds.
The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. In general, the reaction of nitrones with electron-deficient alkenes is highly regioselective, leading to the formation of 5-substituted isoxazolidines[3].
Workflow for [3+2] Cycloaddition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Isoxazoline N-Oxides by Palladium-Catalyzed Cyclization of Nitro-Tethered Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylisoquinoline 2-oxide: A Versatile Oxidizing Agent in Modern Organic Synthesis
Introduction: The Rise of N-Oxides as Selective Oxidants
In the landscape of contemporary organic synthesis, the quest for mild, selective, and efficient oxidizing agents is perpetual. Heteroaromatic N-oxides have emerged as a powerful class of reagents that fulfill many of these criteria. Their unique electronic structure, characterized by a polarized N-O bond, renders the oxygen atom nucleophilic and adept at transferring to a variety of substrates. This reactivity, coupled with the often crystalline and stable nature of N-oxides, makes them attractive alternatives to harsher, less selective traditional oxidants.
Among this promising class of compounds, 3-Methylisoquinoline 2-oxide stands out as a reagent with significant potential. The presence of the methyl group at the 3-position can influence its electronic properties and solubility, offering potential advantages in specific applications. Following oxidation, the resulting 3-methylisoquinoline is often easily separable from the reaction mixture. This guide provides an in-depth exploration of 3-Methylisoquinoline 2-oxide as an oxidizing agent, offering detailed protocols for its synthesis and application in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-Methylisoquinoline 2-oxide is essential for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Appearance | Solid (predicted) | General knowledge of similar N-oxides |
| IUPAC Name | 3-methyl-2-oxidoisoquinolin-2-ium | |
| CAS Number | 14548-00-6 |
Synthesis of 3-Methylisoquinoline 2-oxide: Detailed Protocols
The reliable synthesis of 3-Methylisoquinoline 2-oxide is the first critical step for its utilization. Two common and effective methods for the N-oxidation of heteroaromatic compounds are presented below.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is widely used for the N-oxidation of a variety of nitrogen-containing heterocycles due to its generally high yields and relatively mild reaction conditions.[1][2]
Reaction Scheme:
Figure 1: N-oxidation of 3-Methylisoquinoline using m-CPBA.
Materials:
-
3-Methylisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of ethyl acetate and methanol)
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-Methylisoquinoline (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equiv.) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 3-Methylisoquinoline at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/methanol) to afford pure 3-Methylisoquinoline 2-oxide.
Work-up Considerations: The byproduct, m-chlorobenzoic acid, can sometimes be challenging to remove completely. Thorough washing with a basic aqueous solution is crucial. If the product is sufficiently non-polar, a preliminary filtration through a short plug of silica gel can also be effective.[3]
Protocol 2: Oxidation with Hydrogen Peroxide in Acetic Acid
This method offers a more atom-economical and "greener" alternative to peroxyacid oxidations, with water being the primary byproduct.[4][5]
Reaction Scheme:
Figure 2: N-oxidation of 3-Methylisoquinoline using hydrogen peroxide and acetic acid.
Materials:
-
3-Methylisoquinoline
-
Glacial acetic acid
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) for neutralization
-
Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Methylisoquinoline (1.0 equiv.) in glacial acetic acid.
-
Carefully add 30% aqueous hydrogen peroxide (1.1-1.5 equiv.) to the solution.
-
Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the effervescence ceases.
-
Extract the aqueous mixture with chloroform or DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 3-Methylisoquinoline 2-oxide, which can be further purified by recrystallization or column chromatography if necessary.
Applications of 3-Methylisoquinoline 2-oxide as an Oxidizing Agent
The primary utility of 3-Methylisoquinoline 2-oxide lies in its ability to act as an oxygen atom transfer agent. Below are detailed protocols for its application in the oxidation of common substrates.
Application 1: Oxidation of Tertiary Phosphines to Phosphine Oxides
The oxidation of tertiary phosphines to their corresponding phosphine oxides is a common transformation. 3-Methylisoquinoline 2-oxide provides a mild and efficient method for this conversion, with the deoxygenated 3-methylisoquinoline being the byproduct. This reaction is often driven by the high P=O bond enthalpy.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the phosphorus atom on the oxygen atom of the N-oxide, followed by the cleavage of the N-O bond.
Figure 3: Proposed mechanism for the oxidation of a tertiary phosphine.
Protocol: Oxidation of Triphenylphosphine
Materials:
-
3-Methylisoquinoline 2-oxide
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equiv.) in the chosen anhydrous solvent.
-
Add a solution of 3-Methylisoquinoline 2-oxide (1.0-1.1 equiv.) in the same solvent to the triphenylphosphine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or ³¹P NMR spectroscopy. The disappearance of the triphenylphosphine signal and the appearance of the triphenylphosphine oxide signal will indicate the reaction's progress.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue contains triphenylphosphine oxide and 3-methylisoquinoline. These can be separated by column chromatography on silica gel. Due to the difference in polarity, 3-methylisoquinoline will typically elute before the more polar triphenylphosphine oxide.
Work-up Tip: Triphenylphosphine oxide can sometimes be challenging to separate. Precipitation by the addition of a non-polar solvent like hexane or pentane, or complexation with zinc chloride, can aid in its removal.[6]
Application 2: Oxidation of Organosulfur Compounds
3-Methylisoquinoline 2-oxide can be employed for the selective oxidation of sulfides to sulfoxides. Over-oxidation to sulfones can often be avoided under carefully controlled conditions.
Mechanistic Rationale: Similar to the oxidation of phosphines, the reaction is initiated by the nucleophilic attack of the sulfur atom on the oxygen of the N-oxide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. pp.bme.hu [pp.bme.hu]
- 5. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
The Versatile Reactivity of 3-Methylisoquinoline 2-oxide: A Guide to Key Reaction Mechanisms and Synthetic Protocols
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. 3-Methylisoquinoline 2-oxide, a derivative of the isoquinoline scaffold, presents a fascinating case study in the chemical behavior of N-oxides. The introduction of the N-oxide functionality dramatically alters the electron distribution within the isoquinoline ring system, unlocking a diverse array of reaction pathways that are not readily accessible with the parent heterocycle. This guide provides an in-depth exploration of the key reaction mechanisms involving 3-Methylisoquinoline 2-oxide, complete with detailed experimental protocols and the underlying scientific rationale.
Introduction to the Reactivity of 3-Methylisoquinoline 2-oxide
The N-oxide group in 3-Methylisoquinoline 2-oxide serves as an internal oxidizing agent and a powerful electron-donating group. This dual nature makes the molecule susceptible to attack by both electrophiles and nucleophiles at various positions. Furthermore, the N-oxide moiety can participate in pericyclic reactions, acting as a 1,3-dipole, and can be photochemically rearranged. The methyl group at the 3-position also influences the regioselectivity of these transformations. This guide will delve into the practical applications of these properties, providing protocols for key transformations.
Core Reaction Mechanisms and Protocols
[3+2] Dipolar Cycloaddition Reactions
One of the most powerful applications of 3-Methylisoquinoline 2-oxide is its participation as a 1,3-dipole in [3+2] cycloaddition reactions. In this context, the N-oxide functionality allows the isoquinoline ring to react with various dipolarophiles, such as alkenes and alkynes, to construct complex, fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds.
Mechanism Insight: The reaction proceeds through a concerted mechanism where the π-system of the dipolarophile interacts with the 1,3-dipole of the isoquinoline N-oxide. The regioselectivity of the addition is governed by both steric and electronic factors of the reactants.
Protocol: [3+2] Cycloaddition with an Alkene
Objective: To synthesize a fused isoxazolidine derivative from 3-Methylisoquinoline 2-oxide and a suitable alkene.
Materials:
-
3-Methylisoquinoline 2-oxide
-
Alkene (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, 25 mL round-bottom flask under an inert atmosphere, add 3-Methylisoquinoline 2-oxide (1 mmol, 159.2 mg).
-
Add anhydrous toluene (10 mL) to dissolve the starting material.
-
Add the alkene dipolarophile (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Expected Outcome: The formation of a novel polycyclic compound containing an isoxazolidine ring fused to the isoquinoline core.
Data Presentation: Representative [3+2] Cycloaddition Reactions
| Dipolarophile | Product | Typical Yield |
| N-phenylmaleimide | Fused isoxazolidine-dione | 75-85% |
| Dimethyl acetylenedicarboxylate (DMAD) | Fused isoxazoline | 60-70% |
| Styrene | Phenyl-substituted fused isoxazolidine | 50-65% |
Visualization: [3+2] Cycloaddition Workflow
Caption: Workflow for the [3+2] cycloaddition of 3-Methylisoquinoline 2-oxide.
Photochemical Rearrangement to 3-Methylisoquinolin-1(2H)-one
The N-oxide bond in 3-Methylisoquinoline 2-oxide is photolabile. Upon irradiation with UV light, it can undergo a rearrangement to form the corresponding lactam, 3-methylisoquinolin-1(2H)-one. This reaction provides a clean and efficient method for the synthesis of this important structural motif.
Mechanism Insight: The photoreaction is believed to proceed through an excited singlet state, leading to the formation of a transient oxaziridine intermediate. This intermediate then rearranges to the thermodynamically more stable isoquinolinone. The solvent can play a crucial role in the reaction pathway.
Protocol: Photochemical Synthesis of 3-Methylisoquinolin-1(2H)-one
Objective: To convert 3-Methylisoquinoline 2-oxide to 3-Methylisoquinolin-1(2H)-one via photochemical rearrangement.
Materials:
-
3-Methylisoquinoline 2-oxide
-
Methanol (spectroscopic grade)
-
Quartz photoreactor
-
High-pressure mercury lamp
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a solution of 3-Methylisoquinoline 2-oxide (1 mmol, 159.2 mg) in methanol (100 mL) in the quartz photoreactor.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp while stirring and maintaining the temperature at around 20-25 °C with a cooling system.
-
Monitor the reaction progress by TLC or UV-Vis spectroscopy.
-
Once the starting material is consumed (typically 4-8 hours), stop the irradiation.
-
Transfer the solution to a round-bottom flask and remove the methanol under reduced pressure.
-
The resulting solid is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the product by spectroscopic methods.
Safety Note: UV radiation is harmful to the eyes and skin. The photoreactor must be properly shielded.[1]
Visualization: Photochemical Rearrangement Mechanism
Caption: Simplified mechanism of photochemical rearrangement.
Reaction with Acetic Anhydride
The reaction of 3-Methylisoquinoline 2-oxide with acetic anhydride is a classic transformation of heterocyclic N-oxides. It typically leads to the introduction of a functional group at the C1 position.
Mechanism Insight: Acetic anhydride acts as both a reagent and a solvent. The N-oxide oxygen attacks one of the carbonyl groups of acetic anhydride, forming an N-acetoxyisoquinolinium intermediate. A subsequent rearrangement, often involving an anhydrobase, leads to the formation of 1-acetoxy-3-methylisoquinoline. This product can then be hydrolyzed to 3-methylisoquinolin-1(2H)-one.
Protocol: Acetoxylation at the C1 Position
Objective: To synthesize 1-acetoxy-3-methylisoquinoline and its hydrolysis product.
Materials:
-
3-Methylisoquinoline 2-oxide
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend 3-Methylisoquinoline 2-oxide (1 mmol, 159.2 mg) in acetic anhydride (5 mL).
-
Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-acetoxy-3-methylisoquinoline.
-
For hydrolysis, dissolve the crude product in a mixture of ethanol and 10% aqueous sodium hydroxide and stir at room temperature for 1-2 hours.
-
Neutralize with dilute HCl and extract the product with dichloromethane.
-
Purify by column chromatography or recrystallization.
Safety Note: Acetic anhydride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.[2][3][4][5][6]
General Safety and Handling Precautions
Working with 3-Methylisoquinoline 2-oxide and its derivatives requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[8] In case of contact, rinse the affected area with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
3-Methylisoquinoline 2-oxide is a versatile building block in organic synthesis. Its unique electronic properties, conferred by the N-oxide group, allow for a rich and diverse range of chemical transformations. The protocols detailed in this guide for cycloadditions, photochemical rearrangements, and reactions with electrophiles provide a solid foundation for researchers to explore the synthetic potential of this valuable heterocyclic compound. By understanding the underlying mechanisms and adhering to safe laboratory practices, scientists can effectively harness the reactivity of 3-Methylisoquinoline 2-oxide to construct novel and complex molecular architectures for applications in drug discovery and materials science.
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Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Photochemical Reactors Ltd. (n.d.). Safety and Protection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from [Link]
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MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved from [Link]
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National Center for Biotechnology Information. (1998). The risk of photochemical reactions. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (2019). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetic Anhydride. Retrieved from [Link]
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American Chemical Society. (2007). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 107(12), 5471–5569. [Link]
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University of California, Irvine Environmental Health & Safety. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
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Frontiers. (2015). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
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American Chemical Society. (2023). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
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IsoLab. (n.d.). Acetic Anhydride. Retrieved from [Link]
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Application Notes and Protocols: 3-Methylisoquinoline 2-Oxide in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Directed C-H Functionalization
The quest for atom-economical and efficient methods to construct complex molecular architectures has positioned transition-metal-catalyzed C-H activation as a cornerstone of modern organic synthesis. Within this field, the use of directing groups to control regioselectivity has been a particularly fruitful strategy. 3-Methylisoquinoline 2-oxide has emerged as a valuable heterocyclic platform for such transformations. The N-oxide functionality serves as a robust directing group, coordinating to a metal center and positioning it in proximity to specific C-H bonds, thereby enabling their selective functionalization. This guide provides an in-depth look at the application of 3-methylisoquinoline 2-oxide in C-H activation, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, and methods for its precise functionalization are of high interest.
The oxygen atom of the N-oxide can act as an embedded directing group, facilitating C-H activation at the C2 or C8 positions of the quinoline core. The presence of the methyl group at the 3-position can influence the steric and electronic environment of the molecule, potentially affecting reaction outcomes compared to the unsubstituted isoquinoline N-oxide.
Synthesis of 3-Methylisoquinoline 2-Oxide
The starting material for these C-H activation studies, 3-methylisoquinoline 2-oxide, can be readily prepared from the parent heterocycle, 3-methylisoquinoline, through oxidation. A common and effective method employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and commercially available oxidizing agent for the N-oxidation of heteroaromatics.[1]
Protocol: N-Oxidation of 3-Methylisoquinoline
Materials:
-
3-Methylisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-methylisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Addition of Oxidant: To the cold, stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-methylisoquinoline 2-oxide.
Applications in C-H Activation Reactions
The N-oxide moiety in 3-methylisoquinoline 2-oxide is a versatile directing group, capable of orchestrating regioselective C-H functionalization at different positions depending on the choice of the transition metal catalyst.
Palladium-Catalyzed C2-Alkenylation
Palladium catalysis is a powerful tool for the C2-functionalization of quinoline and isoquinoline N-oxides. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where the N-oxide directs the palladium catalyst to the C2-H bond. A notable advantage of some of these protocols is that the N-oxide can also serve as an internal oxidant, allowing for the regeneration of the active Pd(II) catalyst from a Pd(0) intermediate without the need for an external oxidant.[2]
The catalytic cycle is proposed to initiate with the coordination of the Pd(II) catalyst to the oxygen atom of the N-oxide.[2][3] This is followed by a CMD step involving the C2-H bond to form a five-membered palladacycle intermediate. Subsequent coordination and insertion of an alkene (Heck-type coupling) and β-hydride elimination furnish the alkenylated product still bearing the N-oxide. The resulting Pd(0) species is then reoxidized to Pd(II) by another molecule of the N-oxide product, which is itself reduced to the deoxygenated alkenylated isoquinoline, thus completing the catalytic cycle.[3]
Caption: Proposed mechanism for Pd-catalyzed C2-alkenylation.
This protocol is adapted from the work of Wu et al., who demonstrated the C2-alkenylation of a range of quinoline N-oxides, including 3-methylquinoline N-oxide.[2][3]
Materials:
-
3-Methylisoquinoline 2-oxide
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 3-methylisoquinoline 2-oxide (1.0 mmol), palladium(II) acetate (5 mol%, 0.05 mmol), and 1-methyl-2-pyrrolidinone (NMP, 1.0 mL).
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add n-butyl acrylate (5.0 mmol, 5.0 eq) to the reaction mixture via syringe.
-
Heating: Place the sealed reaction tube in a preheated oil bath at 110 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 20 hours. The progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-alkenylated 3-methylisoquinoline.
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 3-Methylisoquinoline 2-oxide | n-Butyl acrylate | (E)-butyl 3-(3-methylquinolin-2-yl)acrylate | 89 | [3] |
Rhodium-Catalyzed C8-Functionalization
In contrast to palladium catalysts which generally favor C2-functionalization, rhodium catalysts, particularly those of the type [Cp*Rh(III)], are known to direct the C-H activation of quinoline N-oxides to the C8 position.[4] This switch in regioselectivity is attributed to the formation of a more stable six-membered rhodacycle intermediate via C8-H activation, as opposed to the five-membered palladacycle formed in Pd-catalyzed reactions. This complementary selectivity is highly valuable for accessing a different set of functionalized isoquinoline derivatives.
The catalytic cycle for Rh(III)-catalyzed C8-functionalization is believed to commence with the coordination of the N-oxide to the [Cp*Rh(III)] complex. This is followed by a CMD step involving the C8-H bond, leading to a six-membered rhodacycle. This intermediate then reacts with the coupling partner (e.g., an alkyne or an arylating agent). Subsequent migratory insertion and reductive elimination steps afford the C8-functionalized product and regenerate the active Rh(III) catalyst. The choice of solvent and additives can be crucial in promoting the desired reactivity and preventing catalyst deactivation.
Caption: General mechanism for Rh(III)-catalyzed C8-functionalization.
Materials:
-
3-Methylisoquinoline 2-oxide
-
Arylboronic acid or organotrifluoroborate
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆) or Silver acetate (AgOAc) as an additive/oxidant
-
A suitable solvent such as 1,2-dichloroethane (DCE) or dimethoxyethane (DME)
-
An additive such as acetic acid (AcOH) or sodium acetate (NaOAc)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 3-methylisoquinoline 2-oxide (1.0 eq), the arylating agent (e.g., potassium aryltrifluoroborate, 1.5-2.0 eq), [Cp*RhCl₂]₂ (2.5-5 mol%), and a silver salt such as AgSbF₆ (10-20 mol%) or AgOAc (1.0-2.0 eq).
-
Solvent and Additive Addition: Add the chosen solvent (e.g., DCE) and any co-solvent or additive (e.g., AcOH).
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at a temperature ranging from 60 to 120 °C, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the C8-arylated 3-methylisoquinoline product.
| Substrate | Potential Coupling Partner | Potential Product | Notes |
| 3-Methylisoquinoline 2-oxide | Potassium Phenyltrifluoroborate | 8-Phenyl-3-methylisoquinoline | Conditions require optimization based on general protocols for quinoline N-oxides. |
| 3-Methylisoquinoline 2-oxide | Diphenylacetylene | 8-(1,2-Diphenylvinyl)-3-methylisoquinoline | The reaction with alkynes is also a common Rh-catalyzed transformation. |
Conclusion
3-Methylisoquinoline 2-oxide stands as a highly useful and adaptable substrate for directed C-H activation reactions. The N-oxide functionality provides reliable control over regioselectivity, enabling functionalization at either the C2 or C8 position by judicious selection of the transition metal catalyst. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold, paving the way for the synthesis of novel and complex isoquinoline derivatives for applications in medicinal chemistry, materials science, and beyond. Further exploration into the substrate scope and the development of new catalytic systems will undoubtedly continue to expand the synthetic utility of 3-methylisoquinoline 2-oxide.
References
- Fagnou, K. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(18), 7001-7011. [Link]
- Wang, D. H., & Wasa, M. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Journal of the American Chemical Society, 135(32), 11939-11942. [Link]
- Simon, M., & Genet, D. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3193. [Link]
- Stuart, D. R., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(36), 12928-12929. [Link]
- Goti, A. (2007). A general, high yielding, and user and environmentally friendly catalytic oxidation procedure for the chemoselective oxidation of imines to nitrones is reported. Organic Letters, 9(3), 473-476. [Link]
- Wu, J., Cui, X., Chen, L., Jiang, G., & Wu, Y. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(40), 14234-14235. [Link]
- Singh, G. S., & Singh, R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485-493. [Link]
- Wu, J., Cui, X., Chen, L., Jiang, G., & Wu, Y. (2009). Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions. PubMed, 19746927. [Link]
- Liu, Z., Wang, S., & Liu, L. (2015). CpRh(III)-Catalyzed Directed C-H Methylation and Arylation of Quinoline N-Oxides at the C-8 Position. *Organic Letters, 17(23), 5828-5831. [Link]
- Hassaneen, H. M., Hassaneen, H. M. E., & Mohammed, Y. S. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives. Natural Science, 3(8), 651-660. [Link]
- Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-methyl isoquinolines. Journal of Organic Chemistry, 17(5), 1253-1260. [Link]
- Li, X., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14, 1056-1060. [Link]
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- Organic Chemistry Portal. N-oxide synthesis by oxidation. [Link]
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Greener synthetic routes for isoquinoline N-oxides
Application Note & Protocols
Greener Synthetic Routes for Isoquinoline N-Oxides: Modern, Sustainable Methodologies for Pharmaceutical Synthesis
Abstract Isoquinoline N-oxides are pivotal intermediates in organic synthesis and drug development, serving as precursors to a wide array of functionalized isoquinoline derivatives. Traditional synthesis of these compounds often relies on strong, hazardous oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which pose environmental and safety challenges. This guide provides a detailed overview of modern, greener synthetic alternatives that align with the principles of sustainable chemistry. We present detailed protocols for four distinct strategies: catalytic oxidation using hydrogen peroxide, ultrasound-assisted cyclization with Oxone®, metal-free synthesis using hypervalent iodine reagents, and a novel copper-catalyzed reaction in water. These methods offer significant advantages, including the use of benign oxidants, reduced waste, improved energy efficiency, and milder reaction conditions, making them highly attractive for both academic research and industrial applications.
Introduction
The Significance of Isoquinoline N-Oxides
The isoquinoline scaffold is a core structural motif in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Isoquinoline N-oxides are not merely derivatives but versatile synthetic intermediates. The N-oxide functional group activates the heterocyclic ring for various transformations, including nucleophilic substitution and cycloaddition reactions, enabling the synthesis of complex, highly functionalized molecules that are otherwise difficult to access.
The Limitations of Classical N-Oxidation
Conventionally, isoquinoline N-oxides are prepared by the direct oxidation of the parent isoquinoline.[3] The most common method employs strong peroxy acids, such as m-CPBA.[4][5][6] While effective, this approach suffers from several drawbacks:
-
Hazardous Reagents: Peroxy acids are potentially explosive and require careful handling.
-
Waste Generation: The reaction generates stoichiometric amounts of carboxylic acid byproducts (e.g., m-chlorobenzoic acid), which can be difficult to remove from the product, complicating purification and decreasing isolated yields.[4]
-
Poor Atom Economy: A significant portion of the reagent mass is converted into waste.
-
Substrate Incompatibility: The harsh oxidizing conditions can lead to undesired oxidation of other sensitive functional groups within the substrate.[3]
The Imperative for Green Chemistry
In response to these challenges, the development of environmentally benign synthetic methods has become a priority.[1][7] Green chemistry principles—such as the use of safer solvents, catalytic processes, high atom economy, and energy efficiency—provide a framework for designing superior synthetic routes.[8] This guide details several field-proven protocols that embody these principles for the synthesis of isoquinoline N-oxides.
Greener Synthetic Strategy 1: Catalytic Oxidation with Hydrogen Peroxide
Principle and Rationale
This approach replaces hazardous peroxy acids with aqueous hydrogen peroxide (H₂O₂), a highly desirable green oxidant whose only byproduct is water. The reaction's efficiency is low without a catalyst, but transition-metal complexes, notably methyltrioxorhenium (MTO), can effectively catalyze the oxygen transfer.[4] This method is often highly efficient for unhindered pyridines and quinolines, providing a clean and powerful alternative to traditional methods.[4][9]
Workflow Diagram: MTO-Catalyzed N-Oxidation
Caption: Workflow for MTO-catalyzed N-oxidation of isoquinolines.
Detailed Experimental Protocol
-
Preparation: To a solution of isoquinoline (1.0 mmol, 1.0 equiv) in ethanol (5 mL), add methyltrioxorhenium (MTO) (0.005 mmol, 0.5 mol%).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.5 mmol, 1.5 equiv) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the excess peroxide by adding a small amount of MnO₂ or a saturated aqueous solution of sodium sulfite until a drop of the reaction mixture no longer turns starch-iodide paper blue.
-
Purification: Filter the mixture to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure isoquinoline N-oxide.
Representative Data
| Entry | Substrate | Time (h) | Yield (%) | Reference |
| 1 | Isoquinoline | 4 | 92 | [4] |
| 2 | 3-Methylisoquinoline | 5 | 89 | [4] |
| 3 | 5-Nitroisoquinoline | 6 | 85 | [10] |
Greener Synthetic Strategy 2: Aqueous Synthesis via Copper Catalysis
Principle and Rationale
This innovative strategy avoids traditional oxidation altogether by constructing the isoquinoline N-oxide ring from a linear precursor in water, the ultimate green solvent.[8] The method employs a copper(I)-catalyzed intramolecular cyclization of readily available (E)-2-alkynylaryl oxime derivatives. This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands, showcasing high atom economy and operational simplicity.[8][11]
Reaction Mechanism Diagram
Caption: Proposed mechanism for Cu(I)-catalyzed synthesis in water.
Detailed Experimental Protocol
-
Preparation: In a sealed tube, suspend the (E)-2-alkynylaryl oxime (0.5 mmol, 1.0 equiv) and copper(I) iodide (0.025 mmol, 5 mol%) in deionized water (2 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction by TLC to confirm the consumption of the starting material.
-
Work-up: Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired isoquinoline N-oxide.[8]
Representative Data
| Entry | R¹ | R² | Yield (%) | Reference |
| 1 | Phenyl | H | 95 | [8] |
| 2 | 4-MeO-Ph | H | 92 | [8] |
| 3 | Thiophenyl | H | 85 | [8] |
| 4 | Phenyl | Me | 88 | [8] |
Greener Synthetic Strategy 3: Metal-Free Synthesis via Hypervalent Iodine Reagents
Principle and Rationale
To circumvent the use of potentially toxic and expensive transition metals, hypervalent iodine reagents offer a powerful and environmentally friendly alternative.[3] Phenyliodine bis(trifluoroacetate) (PIFA) mediates an intramolecular oxidative cyclization of o-alkenylaryl ketoximes to furnish polysubstituted isoquinoline N-oxides.[12] The reaction proceeds under mild conditions, and the choice of solvent, 2,2,2-trifluoroethanol (TFE), is crucial for promoting the desired ionic pathway. This approach is notable for its operational simplicity and broad substrate scope.[12]
Detailed Experimental Protocol
-
Preparation: Dissolve the o-vinylaryl ketoxime (0.2 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (2.0 mL) in a vial.
-
Reaction Initiation: Add phenyliodine bis(trifluoroacetate) (PIFA) (0.24 mmol, 1.2 equiv) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) to yield the pure product.[12]
Representative Data
| Entry | Substituent on Aryl Ring | Substituent on Alkene | Yield (%) | Reference |
| 1 | H | H | 95 | [12] |
| 2 | 4-Me | H | 91 | [12] |
| 3 | 4-F | H | 88 | [12] |
| 4 | 5-Cl | H | 85 | [12] |
Greener Synthetic Strategy 4: Ultrasound-Assisted Cyclization using Oxone®
Principle and Rationale
This method combines two green chemistry techniques: the use of Oxone® (potassium peroxymonosulfate), a stable and safe solid oxidant, and ultrasound irradiation as an alternative energy source.[13] Ultrasound promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates and efficiency, often under milder bulk conditions.[1][14] This protocol describes an Oxone-promoted electrophilic cyclization of 2-alkynylbenzaldoximes to produce isoquinoline N-oxides rapidly and in high yields.[13]
Workflow Diagram: Ultrasound-Assisted Synthesis
Caption: General workflow for the ultrasound-assisted synthesis.
Detailed Experimental Protocol
-
Preparation: To a flask containing 2-alkynylbenzaldoxime (0.5 mmol, 1.0 equiv) and a diorganyl dichalcogenide (e.g., diphenyl diselenide, 0.3 mmol, 0.6 equiv), add a solution of Oxone® (1.5 mmol, 3.0 equiv) in a 1:1 mixture of acetonitrile and water (4 mL).
-
Reaction Execution: Immerse the flask in an ultrasonic cleaning bath, positioning it at the point of maximum energy output. Irradiate the mixture at a controlled temperature (e.g., 30 °C) for 10-70 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent. Purify the residue via column chromatography on silica gel to obtain the 3-organyl-4-(organylchalcogenyl)-isoquinoline-2-oxide.[13]
Comparative Analysis of Synthetic Routes
| Feature | Traditional (m-CPBA) | Catalytic H₂O₂ | Aqueous Cu-Catalysis | Metal-Free (PIFA) | Ultrasound/Oxone® |
| Oxidant | m-CPBA | H₂O₂ | N/A (Cyclization) | PIFA | Oxone® |
| Byproducts | Chlorobenzoic acid | Water | Water | Iodobenzene, TFA | KHSO₄, K₂SO₄ |
| Solvent | Chlorinated (e.g., DCM) | Alcohols, Water | Water | TFE | MeCN/Water |
| Catalyst | None (Stoichiometric) | MTO (Transition Metal) | CuI (Transition Metal) | None (Metal-Free) | None |
| Energy Source | Conventional Heating | Room Temperature | Conventional Heating | Room Temperature | Ultrasound |
| Key Advantage | Well-established | Clean byproduct | Uses water as solvent | Avoids metals | Rapid, energy-efficient |
| Key Drawback | Hazardous, wasteful | Requires catalyst | Requires specific precursor | Stoichiometric reagent | Requires specific precursor |
Conclusion and Future Outlook
The synthesis of isoquinoline N-oxides has evolved significantly, moving away from hazardous, inefficient methods towards elegant, sustainable alternatives. The protocols detailed herein—employing catalytic H₂O₂, water as a solvent, metal-free reagents, and alternative energy sources—demonstrate the power of green chemistry to improve chemical synthesis. These methods not only reduce environmental impact but also offer practical advantages in terms of safety, operational simplicity, and reaction efficiency.
Future research will likely focus on expanding the substrate scope of these reactions, developing recyclable catalytic systems, and integrating these greener steps into continuous flow manufacturing processes, further enhancing the sustainability of producing these vital pharmaceutical intermediates.
References
-
Zhang, L., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances. [8]
-
Kirad, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. [1]
-
Ngamnithiporn, A., et al. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC - NIH. [3]
-
Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. (n.d.). ResearchGate. [15]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. [16]
-
Kirad, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [13]
-
Li, G. C., & Zhang, X. S. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme-connect.com. [4]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [2]
-
Ngamnithiporn, A., et al. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [12]
-
Synthesis of isoquinolines and isoquinoline N-oxides. (n.d.). ResearchGate. [11]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing. [7]
-
Thomson, R. J., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [5]
-
Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. (2025). ResearchGate. [17]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH. [14]
-
Isoquinoline. (n.d.). Scanned Document. [10]
-
Preparation of Pyridine N-oxide Derivatives in Microreactor. (n.d.). Periodica Polytechnica. [18]
-
Preparation of 8-hydroxyquinoline N-oxide. (n.d.). Indian Academy of Sciences. [9]
-
Gola, K., et al. (n.d.). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. [6]
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- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pp.bme.hu [pp.bme.hu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisoquinoline 2-oxide
Welcome to the technical support center for the synthesis of 3-Methylisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-methylisoquinoline 2-oxide. The solutions provided are based on established chemical principles and aim to guide you toward a successful outcome.
Question 1: I am getting a low yield or no product during the N-oxidation of 3-methylisoquinoline. What are the common causes and how can I improve the yield?
Answer:
Low or no yield in the N-oxidation of 3-methylisoquinoline is a frequent issue that can often be resolved by systematically evaluating several factors. The most common method for this transformation is the direct oxidation of 3-methylisoquinoline.
Possible Causes and Solutions:
-
Choice and Quality of Oxidizing Agent: The choice of oxidant is critical. While various reagents can be used, their effectiveness can differ.
-
Recommendation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are generally effective. Hydrogen peroxide in acetic acid is a classic and cost-effective alternative. However, the reaction with H₂O₂/AcOH can be slower.
-
Expert Tip: Ensure your m-CPBA is fresh and has been stored correctly (refrigerated and dry). The purity of commercial m-CPBA can vary (typically 70-77%), and this should be accounted for when calculating stoichiometry. An excess of the oxidizing agent is often required, but a large excess can lead to side reactions. Start with 1.1 to 1.5 equivalents and optimize from there.
-
-
Reaction Temperature and Time: Both temperature and reaction time are crucial parameters that need to be carefully controlled.
-
Recommendation: For m-CPBA, the reaction is often carried out at 0°C to room temperature. Starting the reaction at a lower temperature and allowing it to slowly warm to room temperature can help control the exothermicity and minimize side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Tip: Over-running the reaction can lead to the degradation of the desired N-oxide. Conversely, incomplete reaction will result in a lower yield. A time-course study using TLC or LC-MS is highly recommended to determine the optimal reaction time for your specific setup.
-
-
Solvent Selection: The solvent can significantly influence the reaction rate and outcome.
-
Recommendation: Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for reactions with m-CPBA. For H₂O₂/AcOH, acetic acid itself acts as the solvent.
-
Expert Tip: Ensure the solvent is dry, especially when using m-CPBA, as water can react with the oxidizing agent.
-
-
pH of the Reaction Mixture: The basicity of the nitrogen in the isoquinoline ring is important for the N-oxidation to occur.
-
Recommendation: The reaction is typically performed under neutral or slightly acidic conditions. If you are using a method that generates a strong acid, it can protonate the isoquinoline nitrogen, making it less nucleophilic and hindering the reaction.
-
Experimental Protocol: N-oxidation of 3-Methylisoquinoline with m-CPBA
-
Dissolve 3-methylisoquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 equivalents, corrected for purity) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5). The product, being more polar, will have a lower Rf value than the starting material.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Question 2: I am observing multiple spots on my TLC after the reaction. What are the potential side products and how can I minimize their formation?
Answer:
The formation of multiple side products is a common issue, particularly if the reaction conditions are not optimized. Understanding the potential side reactions is key to minimizing their formation.
Potential Side Products and Mitigation Strategies:
-
Over-oxidation Products: While less common for simple isoquinolines, over-oxidation can occur, especially with a large excess of a strong oxidizing agent or at elevated temperatures. This can lead to the formation of hydroxylated or ring-opened products.
-
Mitigation: Use a moderate excess of the oxidizing agent (1.1-1.5 equivalents) and maintain a low reaction temperature (0°C to room temperature). Careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting material is consumed.
-
-
Products from Ring Reactions: The isoquinoline ring system can be susceptible to electrophilic attack, especially under certain conditions.
-
Mitigation: The N-oxide is generally less reactive towards electrophilic substitution than the parent isoquinoline. However, controlling the reaction conditions as mentioned above will minimize these side reactions.
-
-
meta-Chlorobenzoic Acid (from m-CPBA): This is a byproduct of the oxidation with m-CPBA and can be mistaken for a reaction side product on the TLC plate if not properly removed.
-
Mitigation: A simple workup procedure involving a wash with a saturated aqueous solution of sodium bicarbonate will effectively remove this acidic byproduct.
-
Troubleshooting Workflow for Side Product Formation
Caption: A decision tree for troubleshooting side product formation.
Question 3: The purification of 3-methylisoquinoline 2-oxide by column chromatography is difficult. Are there any alternative purification methods?
Answer:
Purification of N-oxides can indeed be challenging due to their high polarity and potential for streaking on silica gel. However, with the right technique, column chromatography can be effective.
Tips for Column Chromatography:
-
Choice of Adsorbent: Standard silica gel is often used. However, if you are experiencing significant streaking, consider using neutral alumina.
-
Solvent System: A polar solvent system is required. Start with a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. A common starting point is 98:2 DCM:Methanol, gradually increasing the polarity.
-
Tailing/Streaking: To reduce tailing on silica gel, you can add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or a few drops of ammonia solution. This deactivates the acidic silanol groups on the silica surface.
Alternative Purification Methods:
-
Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be a highly effective purification method.
-
Recommended Solvents: Try a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures. Common solvents for crystallization of polar compounds include ethanol, methanol, acetone, or mixtures with less polar solvents like ethyl acetate or hexanes.
-
-
Acid-Base Extraction: This can be a useful technique to separate the N-oxide from non-basic impurities.
-
Dissolve the crude product in an organic solvent like DCM.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic N-oxide will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to precipitate the N-oxide.
-
Extract the N-oxide back into an organic solvent, dry, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of N-oxidation of isoquinolines?
A1: The N-oxidation of an isoquinoline is an electrophilic attack by the oxygen atom of the oxidizing agent on the lone pair of electrons of the nitrogen atom in the isoquinoline ring. The nitrogen atom acts as a nucleophile. For peroxy acids like m-CPBA, the mechanism involves a concerted transfer of the oxygen atom.
Reaction Mechanism: N-oxidation with m-CPBA
Technical Support Center: Purification of 3-Methylisoquinoline 2-oxide
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the purification of 3-Methylisoquinoline 2-oxide. This molecule, while crucial in many synthetic pathways, presents unique purification challenges due to its physicochemical properties. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Challenge: The Chemistry of 3-Methylisoquinoline 2-oxide
The primary difficulty in purifying 3-Methylisoquinoline 2-oxide stems from the N-oxide functional group. The N→O dative bond is highly polarized, making the molecule significantly more polar than its parent isoquinoline. This high polarity, coupled with the basicity of the nitrogen atom (though attenuated by the oxygen), dictates its behavior during separation processes. Key challenges include:
-
Strong Adsorption: The polar N-oxide group interacts strongly with polar stationary phases like silica gel, often leading to poor mobility and band broadening (streaking).[1][2]
-
Acid Sensitivity: The acidic nature of standard silica gel can lead to decomposition or irreversible adsorption of the basic N-oxide.[3][4]
-
Thermal Instability: Like many heterocyclic N-oxides, this compound may be susceptible to thermal decomposition, requiring careful temperature control during solvent evaporation or distillation.[3][5]
This guide provides a structured approach to navigate these challenges, starting with frequently asked questions and moving into specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 3-Methylisoquinoline 2-oxide that I need to consider?
A1: Understanding these properties is the foundation of a successful purification strategy:
-
Polarity: Extremely high. The N-oxide group dominates the molecule's character, making it much more polar than 3-methylisoquinoline. It will have low solubility in non-polar solvents like hexanes and higher solubility in polar solvents like dichloromethane (DCM), ethanol, and methanol.
-
Basicity: Isoquinoline is a weak base (pKa of 5.14 for the conjugate acid)[6]. The N-oxide is less basic but retains the ability to interact with acids. This is critical when choosing a stationary phase for chromatography, as the acidic surface of silica gel can lead to strong, sometimes irreversible, binding.[2]
-
Physical State: It is a solid at room temperature. This makes recrystallization a viable and often preferred method of purification if a suitable solvent system can be identified.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the nature and quantity of impurities.
-
Choose Recrystallization when:
-
Your target compound is the major component (>90% purity).
-
The impurities have significantly different solubility profiles from your product in a given solvent.
-
You are working on a larger scale (grams to kilograms), as it is often more economical and scalable than chromatography.
-
-
Choose Column Chromatography when:
-
Your reaction mixture contains multiple components with similar polarities.
-
Impurities are present in significant quantities.
-
You need to isolate a minor component from a complex mixture.
-
Recrystallization fails to remove a key impurity.
-
Q3: My compound appears to be degrading on the silica column. Why is this happening and what can I do?
A3: This is a common issue. The stationary phase, silica gel, is covered in silanol groups (Si-OH), which are acidic. These acidic sites can catalyze the decomposition of sensitive compounds.[4] For N-oxides, this can involve acid-catalyzed deoxygenation.[3]
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can neutralize the most acidic sites. A common method is to flush the packed column with an eluent containing a small amount (0.5-1%) of a base like triethylamine (Et₃N) or pyridine.
-
Solution 2: Switch to a Different Stationary Phase. Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1][7] Use neutral or basic alumina (Brockmann I-III). Reversed-phase silica (C18) is another option, though it requires different solvent systems (e.g., water/methanol or water/acetonitrile) and subsequent removal of water.[2]
Q4: What is "streaking" or "tailing" on my TLC plate and column, and how do I stop it?
A4: Streaking is the result of non-ideal interactions between your compound and the stationary phase. For a basic compound like an N-oxide on acidic silica, strong acid-base interactions mean that molecules bind tightly and do not desorb cleanly and uniformly as the eluent passes.[2] This leads to a continuous "streak" rather than a compact spot or band.
-
Solution: Add a competitive base to your mobile phase. A small amount of triethylamine or a few drops of aqueous ammonia in your eluent system (e.g., 1% in a DCM/MeOH mixture) will bind to the acidic sites on the silica, preventing your compound from interacting too strongly.[1] This allows the compound to travel up the plate or through the column as a much more compact band. Be cautious with ammonia in methanol, as concentrations above 10% can begin to dissolve the silica.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound remains at the baseline on a silica TLC plate. | Eluent is not polar enough. The highly polar N-oxide is strongly adsorbed to the polar silica gel. | Increase eluent polarity. Start with a system like 5% Methanol in Dichloromethane (DCM) and gradually increase the methanol percentage. If necessary, systems like 10-20% MeOH in DCM can be used.[1] |
| Compound streaks severely on the TLC plate. | 1. Strong acid-base interaction with silica. 2. Sample overload on the TLC spot. | 1. Add a basic modifier to the eluent (e.g., 0.5-1% triethylamine or a drop of NH₄OH).[2] 2. Switch to neutral or basic alumina TLC plates.[7] 3. Ensure your spotting solution is dilute and the spot is small. |
| Poor recovery from a silica gel column. | 1. Irreversible adsorption due to strong polar or acid-base interactions. 2. Decomposition on the acidic silica.[4] | 1. Use a deactivated stationary phase (alumina or base-washed silica). 2. Perform the chromatography with a basic modifier in the eluent. 3. Elute the column with a very strong solvent system (e.g., 20% MeOH/DCM with 2% NH₄OH) at the end to wash out any remaining product. |
| Cannot find a suitable single solvent for recrystallization. | The compound's solubility is too high in polar solvents and too low in non-polar solvents at room temperature. | Use a two-solvent system . Dissolve the compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., acetone, ethanol, or ethyl acetate). Then, slowly add a hot non-polar solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly to induce crystallization.[8] |
| Purified compound is persistently colored (e.g., yellow/brown). | Presence of highly colored, minor impurities, often from oxidation or decomposition.[6] | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool and crystallize.[9] |
Visualized Workflows
Diagram 1: Purification Method Selection
This flowchart guides the initial choice of purification technique based on crude sample analysis.
Caption: Decision tree for selecting an appropriate purification method.
Diagram 2: Troubleshooting Column Chromatography
This workflow helps diagnose and solve common issues during column chromatography.
Caption: Flowchart for troubleshooting common column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Alumina
This is often the most reliable chromatographic method for this compound, avoiding issues of acidity.
-
Stationary Phase Selection: Choose Neutral Alumina, Brockmann Activity II or III. Activity I is highly active and may lead to strong adsorption.
-
Eluent Selection: Using TLC on alumina plates, determine a solvent system that provides a retention factor (Rƒ) of ~0.3 for the product. A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.
-
Column Packing:
-
Prepare a slurry of alumina in the initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively (recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of alumina, and evaporate the solvent under reduced pressure. This "dry loading" method deposits the compound onto the alumina.
-
Carefully add the sample to the top of the column. For dry loading, gently pour the solid onto the alumina bed.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., increase the % of methanol) to elute the product. A step gradient (e.g., 100mL of 1% MeOH, then 100mL of 2% MeOH, etc.) is effective.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Two-Solvent System
This protocol is ideal for purifying material that is already relatively clean (>90%).
-
Solvent Selection: Identify a pair of miscible solvents: one in which the compound is highly soluble (e.g., Acetone or Ethyl Acetate) and one in which it is poorly soluble (e.g., Hexanes or Petroleum Ether).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Acetone) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and heat for 2-5 minutes. Perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes persistently cloudy. If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Silver, J. (2017). How can i purify N-oxides on column chromatography? ResearchGate. Available at: [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]
- Kruschel, R. D., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Thermooxidative decomposition of heterocyclic N-oxides.
- Google Patents. (1993). WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides.
- Sciencemadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES.
-
Wikipedia. (n.d.). Isoquinoline. Available at: [Link]
- Organic Syntheses. (n.d.). Pyridine-n-oxide.
- PubMed Central (PMC). (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Thieme Chemistry.
- Royal Society of Chemistry. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
- ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Biblioteka Nauki. (n.d.). Effects of Metal Oxides on the Thermal Decomposition Kinetics and Mechanisms of HAN/PVA Based Propellants.
-
Cheméo. (n.d.). Chemical Properties of Isoquinoline, 2-oxide (CAS 1532-72-5). Available at: [Link]
- PubMed Central (PMC). (n.d.).
- MDPI. (2021). Thermal Decomposition of [AH][M(HCOO)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION.
- LookChem. (n.d.). Cas 3222-65-9, 1-Methylisoquinoline 2-oxide.
-
PubChem. (n.d.). 3-Methylisoquinoline N-oxide. Available at: [Link]
- Benchchem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
- ResearchGate. (2019). How to purify low polar compounds in PE fractions?
- ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
-
ChemSynthesis. (n.d.). isoquinoline 2-oxide. Available at: [Link]
- MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments.
Sources
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- 2. reddit.com [reddit.com]
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- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Enhancing the Stability of 3-Methylisoquinoline 2-oxide in Solution
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of 3-Methylisoquinoline 2-oxide in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Introduction to 3-Methylisoquinoline 2-oxide Stability
3-Methylisoquinoline 2-oxide is a heterocyclic N-oxide, a class of compounds gaining significant interest in medicinal chemistry.[1] The N-oxide functional group, while imparting unique physicochemical and pharmacological properties, can also be a source of chemical instability.[2] Understanding and controlling the degradation of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will equip you with the knowledge to mitigate degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-Methylisoquinoline 2-oxide is turning yellow. What is causing this discoloration?
A1: The yellowing of your solution is a common indicator of degradation. The primary cause is often photo-induced degradation. Isoquinoline N-oxides are known to be sensitive to light, which can induce photoisomerization to form colored byproducts such as isoquinolones. To mitigate this, it is crucial to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct all experimental manipulations in a dimly lit environment whenever possible.
Q2: I've noticed a decrease in the concentration of my 3-Methylisoquinoline 2-oxide stock solution over time, even when stored in the dark. What could be the reason?
A2: Besides photodegradation, several other factors can contribute to the degradation of 3-Methylisoquinoline 2-oxide in solution:
-
pH: The stability of N-oxides can be highly pH-dependent. At pH values below 5, the N-oxide group can be protonated, which may affect its stability.[2] It is advisable to maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) for optimal stability, though the ideal pH should be determined empirically for your specific experimental conditions.
-
Temperature: N-oxides are generally stable at room temperature, but their degradation can be accelerated at elevated temperatures.[2] For long-term storage, it is recommended to keep your solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles, as this can also promote degradation.
-
Solvent: The choice of solvent is critical. Polar protic solvents, such as water and alcohols, are known to stabilize N-oxides through hydrogen bonding.[2] Aprotic solvents may offer less stability.
-
Presence of Contaminants: Trace metal ions or other reactive impurities in your solvents or on your glassware can catalyze degradation reactions. Always use high-purity solvents and meticulously clean your glassware.
Q3: What are the primary degradation pathways for 3-Methylisoquinoline 2-oxide?
A3: The main degradation pathways for isoquinoline N-oxides, including the 3-methyl derivative, are:
-
Photodegradation: As mentioned, this is a significant pathway. Upon exposure to light, isoquinoline N-oxides can rearrange to form isoquinolones (in polar solvents) or 1,3-benzoxazepines (in non-polar solvents) via a singlet excited state.
-
Hydrolysis: While N-oxides are generally stable, they can be susceptible to hydrolysis under strongly acidic or basic conditions. The N-O bond can be cleaved, leading to the formation of the parent 3-methylisoquinoline.
-
Oxidative Degradation: Although the N-oxide itself is an oxidized form, further oxidation of the isoquinoline ring system can occur in the presence of strong oxidizing agents, leading to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, N-oxides can undergo various rearrangements and decomposition reactions. For aromatic N-oxides, this typically occurs at temperatures above 150 °C.[2]
Q4: How can I monitor the stability of my 3-Methylisoquinoline 2-oxide solution?
A4: A stability-indicating analytical method is essential for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique. A stability-indicating method is one that can separate the intact 3-Methylisoquinoline 2-oxide from all its potential degradation products, ensuring an accurate measurement of the parent compound's concentration over time. Development of such a method typically involves forced degradation studies (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Rapid loss of compound concentration in solution. | Photodegradation | Protect solutions from light at all times using amber vials or foil. Work under low-light conditions. |
| Inappropriate pH | Buffer the solution to a pH between 5 and 7. Conduct a pH stability study to find the optimal pH. | |
| High storage temperature | Store stock solutions at -20 °C or -80 °C. Store working solutions at 2-8 °C for short periods. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products | This is expected in a stability study. The goal is to identify these peaks using techniques like LC-MS to understand the degradation pathway. |
| Contamination | Use high-purity solvents and thoroughly clean all glassware. Filter your solutions before analysis. | |
| Inconsistent stability data between experiments. | Variability in storage conditions | Ensure consistent temperature, light exposure, and solution preparation across all experiments. Use calibrated storage units. |
| Inaccurate analytical method | Develop and validate a stability-indicating HPLC method. Ensure proper system suitability before each run. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Methylisoquinoline 2-oxide
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Methylisoquinoline 2-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Also, reflux the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a developed HPLC method and compare them to an unstressed control solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.
HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. Optimization is key. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at the λmax of 3-Methylisoquinoline 2-oxide (determine experimentally, likely around 250-350 nm based on the parent isoquinoline UV spectrum).[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualization of Degradation Pathways and Workflows
Caption: Potential degradation pathways of 3-Methylisoquinoline 2-oxide.
Caption: Workflow for a forced degradation study.
References
-
Al-Rawashdeh, N. A. F. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 2(10), 757–761. [Link]
-
Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides–An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 22(24), 2819–2857. [Link]
Sources
Technical Support Center: Navigating the Reactivity of 3-Methylisoquinoline 2-Oxide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methylisoquinoline 2-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected side reactions encountered during experimentation with this versatile heterocyclic compound. Our focus is on providing practical, mechanistically grounded insights to help you optimize your reactions and mitigate the formation of unwanted byproducts.
I. Reactions with Acylating Agents: Acetic Anhydride and Benzoyl Chloride
Acylating agents are frequently used to functionalize the isoquinoline ring system. However, the interplay between the N-oxide functionality and the acylating agent can lead to a variety of products, not all of which may be desired.
Frequently Asked Questions (FAQs)
Q1: I treated 3-methylisoquinoline 2-oxide with acetic anhydride expecting a simple acylation, but I isolated 3-methylisoquinolin-1(2H)-one. What happened?
A1: This is a common and expected transformation. The reaction of isoquinoline 2-oxides with hot acetic anhydride typically leads to the formation of 1-acetoxyisoquinolines, which are often unstable and readily hydrolyze upon workup to yield the corresponding isoquinolin-1(2H)-ones[1]. The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a rearrangement.
Q2: Can other side products form during the reaction with acetic anhydride?
A2: Yes, while the formation of 3-methylisoquinolin-1(2H)-one is the major pathway, other side reactions can occur. Prolonged reaction times or higher temperatures can lead to complex product mixtures. In some cases, addition of acetic anhydride across the C1-N2 bond of the isoquinoline ring has been observed, forming a 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid derivative[2]. The stability of this adduct is variable.
Troubleshooting Guide: Reactions with Acylating Agents
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low yield of 3-methylisoquinolin-1(2H)-one | Incomplete reaction or hydrolysis. | 1. Optimize Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal time for complete consumption of the starting material. Overheating can lead to degradation. 2. Controlled Hydrolysis: Ensure complete hydrolysis of the intermediate 1-acetoxyisoquinoline during workup. Adding a mild aqueous base can facilitate this step. |
| Formation of a complex mixture of products | High reaction temperature or extended reaction time leading to decomposition or further reactions. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature to minimize side reactions. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Isolation of an unexpected adduct | Formation of a stable 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid derivative. | 1. Characterize the Adduct: Use spectroscopic methods (NMR, IR, MS) to confirm the structure. 2. Attempt Hydrolysis: The adduct may be convertible to the desired isoquinolin-1(2H)-one under different hydrolysis conditions (e.g., stronger base or acid). |
II. Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a standard reagent for converting N-oxides to α-chloro-substituted heterocycles. However, the regioselectivity and potential for side reactions are important considerations.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the reaction of 3-methylisoquinoline 2-oxide with POCl₃?
A1: The primary product is typically the corresponding 1-chloro-3-methylisoquinoline. The reaction proceeds via the formation of a dichlorophosphate ester intermediate at the N-oxide oxygen, which then undergoes nucleophilic attack by chloride at the C1 position.
Q2: I am observing a significant amount of a second chloro-substituted isomer. What is it and why is it forming?
A2: A common side product in the chlorination of isoquinoline N-oxides is the 4-chloro isomer. The formation of 4-chloro-3-methylisoquinoline can occur, although it is generally the minor product. The regioselectivity can be influenced by the electronic and steric effects of substituents on the ring. While the C1 position is electronically favored for nucleophilic attack, the C4 position can also be activated.
Troubleshooting Guide: Chlorination with POCl₃
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of 4-chloro-3-methylisoquinoline | Reaction conditions favoring attack at the C4 position. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity for the 1-chloro isomer. 2. Use a Milder Chlorinating Agent: Consider alternative chlorinating agents if the formation of the 4-chloro isomer is persistent and problematic. |
| Incomplete reaction | Insufficient reagent or deactivation of POCl₃. | 1. Use Fresh POCl₃: Phosphorus oxychloride can hydrolyze in the presence of moisture, reducing its reactivity[3][4]. Use a freshly opened bottle or distill before use. 2. Increase Stoichiometry: A slight excess of POCl₃ may be necessary to drive the reaction to completion. |
| Dark-colored reaction mixture and low yield | Decomposition of starting material or product under harsh conditions. | 1. Gradual Addition of Reagent: Add the POCl₃ slowly to a solution of the N-oxide to control the initial exotherm. 2. Shorter Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to prevent product degradation. |
Experimental Workflow: Synthesis of 1-Chloro-3-methylisoquinoline
Caption: General workflow for the synthesis of 1-chloro-3-methylisoquinoline.
III. The Boekelheide Rearrangement
The Boekelheide rearrangement is a valuable transformation for functionalizing the methyl group of 3-methylisoquinoline 2-oxide. It involves the reaction with an anhydride, typically trifluoroacetic anhydride (TFAA), to yield a 3-(hydroxymethyl)isoquinoline derivative after hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Boekelheide rearrangement and what are the key intermediates?
A1: The reaction is initiated by the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group to form an anhydrobase. This intermediate then undergoes a[1][1]-sigmatropic rearrangement to give an O-acylated hydroxymethyl derivative, which upon hydrolysis yields the final alcohol product[5][6].
Q2: I am observing the formation of byproducts where fragments of the solvent seem to be incorporated into the product. Why is this happening?
A2: The mechanism of the Boekelheide rearrangement can have some radical character, especially when using certain anhydrides or under specific reaction conditions. If the reaction is performed in a solvent that can readily donate a hydrogen atom (e.g., toluene), radical intermediates can be trapped by the solvent, leading to the incorporation of solvent fragments into the product[7][8].
Troubleshooting Guide: The Boekelheide Rearrangement
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low yield of the desired alcohol | Incomplete rearrangement or side reactions. | 1. Choice of Anhydride: Trifluoroacetic anhydride (TFAA) is often more effective than acetic anhydride and allows for milder reaction conditions[5]. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions as water can hydrolyze the anhydride and the activated intermediate. |
| Formation of solvent-adducts | Radical side reactions. | 1. Use an Inert Solvent: Perform the reaction in a solvent that is less prone to hydrogen atom abstraction, such as dichloromethane or acetonitrile. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor radical pathways. |
| Complex product mixture | Multiple rearrangement pathways or decomposition. | 1. Optimize Stoichiometry: Use a slight excess of the anhydride to ensure complete initial acylation. 2. Add a Non-nucleophilic Base: In some cases, the addition of a hindered, non-nucleophilic base can facilitate the initial deprotonation and improve the yield of the desired product. |
Proposed Mechanism of the Boekelheide Rearrangement
Caption: Simplified mechanism of the Boekelheide rearrangement.
IV. Deoxygenation Reactions
Simple deoxygenation to the parent 3-methylisoquinoline is a common transformation. However, the choice of reagent can sometimes lead to unexpected side reactions.
Frequently Asked Questions (FAQs)
Q1: I want to deoxygenate 3-methylisoquinoline 2-oxide. What are the most common reagents?
A1: Common and effective reagents for the deoxygenation of N-oxides include trivalent phosphorus compounds such as triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃)[9]. The driving force for these reactions is the formation of the stable P=O bond in the corresponding phosphine oxide or phosphoryl chloride.
Q2: Can deoxygenation with PCl₃ lead to chlorination of the ring?
A2: While PCl₃ is primarily a deoxygenating agent for N-oxides, there is a possibility of chlorination as a side reaction, especially if the reaction is heated for an extended period or if there are activating groups on the ring. However, POCl₃ is a much more potent chlorinating agent for this system[9]. If only deoxygenation is desired, PPh₃ is often a milder and more selective choice.
Troubleshooting Guide: Deoxygenation Reactions
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete deoxygenation | Insufficient reagent or low reactivity. | 1. Increase Reagent Stoichiometry: Use a slight excess of the deoxygenating agent. 2. Increase Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. |
| Formation of chlorinated byproducts with PCl₃ | Over-reaction or harsh conditions. | 1. Use Milder Conditions: Perform the reaction at room temperature or below. 2. Switch to a Non-chlorinating Reagent: Use triphenylphosphine (PPh₃) for a cleaner deoxygenation. |
| Difficulty in removing triphenylphosphine oxide (TPPO) byproduct | High polarity and crystallinity of TPPO. | 1. Precipitation: TPPO is often less soluble in nonpolar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with a nonpolar solvent can precipitate the TPPO, which can then be removed by filtration[10]. 2. Column Chromatography: If precipitation is not effective, silica gel chromatography can be used for separation. |
V. 1,3-Dipolar Cycloaddition Reactions
The N-oxide functionality can act as a 1,3-dipole, allowing for cycloaddition reactions with various dipolarophiles, providing a route to novel heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What kind of dipolarophiles react with 3-methylisoquinoline 2-oxide?
A1: Isoquinoline N-oxides can react with a variety of dipolarophiles, including electron-deficient alkenes and alkynes[11]. The reaction is a [3+2] cycloaddition, leading to the formation of a five-membered ring fused to the isoquinoline core[12].
Q2: What are the potential side reactions in these cycloadditions?
A2: The main challenges in 1,3-dipolar cycloadditions are typically related to regioselectivity and stereoselectivity. Depending on the substituents on both the N-oxide and the dipolarophile, a mixture of regioisomers may be formed. Additionally, if the reaction is not concerted, stepwise mechanisms could lead to the formation of open-chain adducts or other rearranged products.
Troubleshooting Guide: 1,3-Dipolar Cycloaddition Reactions
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low reactivity | Poor orbital overlap or mismatched frontier molecular orbitals (FMOs). | 1. Use a More Activated Dipolarophile: Electron-withdrawing groups on the alkene or alkyne will lower the LUMO energy, facilitating the reaction with the HOMO of the N-oxide. 2. Thermal Activation: Heating the reaction mixture can provide the necessary activation energy for the cycloaddition to occur. |
| Formation of a mixture of regioisomers | Similar energy barriers for the formation of both regioisomers. | 1. Modify Substituents: Changing the electronic or steric nature of the substituents on either the N-oxide or the dipolarophile can influence the regioselectivity. 2. Use a Lewis Acid Catalyst: In some cases, a Lewis acid can coordinate to the dipolarophile, altering the FMO energies and improving regioselectivity. |
VI. Electrophilic and Nucleophilic Substitution Reactions
The N-oxide group significantly influences the reactivity of the isoquinoline ring towards both electrophiles and nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Where does electrophilic substitution occur on 3-methylisoquinoline 2-oxide?
A1: The N-oxide group is an activating group for electrophilic substitution and directs incoming electrophiles to the C4 position. The electron-donating nature of the N-oxide oxygen increases the electron density at C4. The methyl group at C3 also has a weak activating and ortho, para-directing effect, which reinforces substitution at C4.
Q2: How does the N-oxide group affect nucleophilic substitution?
A2: The N-oxide group activates the C1 position towards nucleophilic attack. This is analogous to the activation of the 2- and 4-positions in pyridine N-oxide. Therefore, nucleophilic substitution reactions on 3-methylisoquinoline 2-oxide are expected to occur preferentially at the C1 position.
References
- Hamana, M., & Yamazaki, H. (1961). The Reaction of Quinoline N-Oxide with Phenyl Isocyanate. Chemical and Pharmaceutical Bulletin, 9(6), 414-418.
- Kropf, H., & Wöhrle, F. (1987). Reaktionen von N-Oxiden, 21. Zur Reaktion von Isochinolin-N-oxid mit Acetanhydrid. Journal für praktische Chemie, 329(1), 159-162.
- Science of Synthesis. (2005). Product Class 5: Isoquinolines. Georg Thieme Verlag.
- Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Agawa, T., & Miller, S. I. (1966). Studies on the Reactivity of Isoquinoline and Related Compounds. III. Addition Reaction of Acetic Anhydride with Isoquinoline and Phthalazine. Chemical and Pharmaceutical Bulletin, 14(3), 249-253.
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier Publishing Company.
- Fife, W. K. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(11), 2675-2696.
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions: Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015.
- Bodalski, R., & Katritzky, A. R. (1968). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 831-838.
-
Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. PubMed. Retrieved from [Link]
-
LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Retrieved from [Link]
-
Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
ResearchGate. (2025). Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. Retrieved from [Link]
-
PubMed. (2012). Synthesis of isoquinolines and heterocycle-fused pyridines via three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. PubMed. Retrieved from [Link]
-
MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. Retrieved from [Link]
-
PubMed. (2022). Dipolar 1,3-cycloaddition of thioformaldehyde S-methylide (CH2 SCH2 ) to ethylene and acetylene. A comparison with (valence) isoelectronic O3 , SO2 , CH2 OO and CH2 SO. PubMed. Retrieved from [Link]
-
NIH. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Wikipedia. Retrieved from [Link]
-
YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Picoline-N-oxide. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Common Organic Chemistry. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
- 11. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 12. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-Methylisoquinoline 2-oxide
Welcome to the technical support center for 3-Methylisoquinoline 2-oxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. As a key intermediate, 3-Methylisoquinoline 2-oxide presents unique reactivity patterns. This document provides in-depth, field-proven insights into troubleshooting common experimental challenges, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Handling of 3-Methylisoquinoline 2-oxide
Question 1.1: My N-oxidation of 3-methylisoquinoline is resulting in low yields and significant starting material recovery. What are the likely causes and solutions?
Answer: The N-oxidation of pyridine-like heterocycles is a standard transformation, but its efficiency is highly dependent on the choice of oxidant and reaction conditions. The nitrogen in 3-methylisoquinoline is sterically accessible, but its basicity and the stability of the final product are key factors.
Causality: Incomplete reactions often stem from an oxidant that is too weak, insufficient reaction time or temperature, or decomposition of the N-oxide product under harsh conditions. A common issue with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) is the difficulty in removing the corresponding carboxylic acid byproduct, which can complicate purification and lower isolated yields.[1]
Troubleshooting Matrix:
| Parameter | Potential Issue | Recommended Solution & Rationale |
| Oxidant Choice | m-CPBA is inefficient or leads to purification challenges. | Primary: Use methyltrioxorhenium (MTO) catalyzed oxidation with hydrogen peroxide. This system is highly efficient, and the byproducts are water and catalyst, simplifying workup.[1] Alternative: A solution of peracetic acid (H₂O₂ in acetic acid) can be effective, but requires careful temperature control to prevent runaway reactions. |
| Stoichiometry | Insufficient oxidant (e.g., <1.1 eq). | Use a slight excess of the oxidant (1.1–1.3 equivalents) to drive the reaction to completion. Monitor by TLC or LC-MS to avoid over-addition which can lead to side-product formation. |
| Temperature | Reaction is too slow at room temperature. | For m-CPBA, gently heat the reaction to 40-50 °C. For H₂O₂/AcOH, maintain the temperature below 25 °C initially to control the exotherm, then allow it to proceed at room temperature. |
| Reaction Time | Incomplete conversion despite correct stoichiometry. | Allow the reaction to stir for an extended period (12-24 hours). The N-oxidation can be slower than expected depending on the solvent and temperature. |
| Solvent | Poor solubility of starting material or oxidant. | Dichloromethane (DCM) or chloroform are standard choices for m-CPBA. For MTO/H₂O₂ systems, a co-solvent like acetonitrile or tert-butanol may be necessary. |
Section 2: Reactivity and Functionalization
Question 2.1: I am attempting to functionalize the 3-methyl group via deprotonation, but the reaction is failing. Why is this position unreactive?
Answer: This is a critical and common point of confusion. While the methyl group on an isoquinoline ring can be acidic, there is a significant difference in reactivity between the C1 and C3 positions. The protons on a C1-methyl group are considerably more acidic than those on a C3-methyl group.
Causality: The enhanced acidity at C1 is due to the ability of the nitrogen atom to effectively stabilize the resulting carbanion through resonance, placing the negative charge directly on the electronegative nitrogen. This stabilization is not possible for a carbanion formed at the C3-methyl position. Therefore, standard bases like LDA at low temperatures may be insufficient to deprotonate the 3-methyl group effectively.[2]
Troubleshooting Workflow for C3-Methyl Functionalization
Caption: Troubleshooting C3-Methyl Group Functionalization.
Question 2.2: My reaction with a nucleophile is giving a complex mixture of products. Where should nucleophilic attack occur on the 3-methylisoquinoline 2-oxide ring system?
Answer: The N-oxide functionality dramatically alters the electronic properties of the isoquinoline ring. The formally positive nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the C1 (alpha) position.
Causality: Resonance delocalization of the positive charge from the nitrogen atom activates the C1 and, to a lesser extent, the C4 positions towards nucleophilic attack. This is analogous to the well-established reactivity of pyridine N-oxide.[1] Attack at C1 is generally favored both electronically and sterically. Subsequent rearomatization or rearrangement (e.g., Boekelheide rearrangement if an activating agent like Ac₂O is present) leads to the final product.
Diagram of Nucleophilic Attack
Sources
How to avoid decomposition of 3-Methylisoquinoline 2-oxide
Welcome to the dedicated technical support center for 3-Methylisoquinoline 2-oxide. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on preventing the decomposition of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your 3-Methylisoquinoline 2-oxide throughout your experiments.
Introduction to the Stability of 3-Methylisoquinoline 2-oxide
3-Methylisoquinoline 2-oxide, a member of the heteroaromatic N-oxide family, is a versatile intermediate in organic synthesis. However, its N-oxide functional group, while activating the ring for certain transformations, also renders the molecule susceptible to various decomposition pathways. Understanding and mitigating these degradation processes are critical for obtaining reliable and reproducible experimental results. The primary modes of decomposition for isoquinoline N-oxides include photochemical rearrangement, thermal degradation, and hydrolysis under certain pH conditions.
This guide provides a comprehensive overview of the factors influencing the stability of 3-Methylisoquinoline 2-oxide and practical solutions to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: My 3-Methylisoquinoline 2-oxide solution seems to be degrading upon storage in the lab. What are the likely causes?
A1: The most common culprits for the degradation of 3-Methylisoquinoline 2-oxide during storage are exposure to light, elevated temperatures, and atmospheric oxygen. Heteroaromatic N-oxides are known to be photochemically active and can undergo rearrangement or deoxygenation upon exposure to UV or even ambient light.[1][2] Thermal decomposition can also occur, especially if the compound is stored at room temperature for extended periods.
Q2: I've observed the formation of new, unexpected peaks in the HPLC analysis of my reaction mixture containing 3-Methylisoquinoline 2-oxide. What could these be?
A2: The appearance of new peaks likely indicates the formation of degradation products. Depending on the conditions, these could be:
-
3-Methylisoquinolin-1(2H)-one: A common product of photoisomerization, particularly in polar solvents.[1]
-
A 1,3-benzoxazepine derivative: Another photoisomerization product, more likely to form in non-polar solvents.[1]
-
3-Methylisoquinoline: The deoxygenated parent heterocycle, which can form through both photochemical and thermal pathways.[2]
-
Hydrolysis products: If your reaction or work-up involves strongly acidic or basic aqueous conditions, you may be observing products resulting from the cleavage of the molecule.
Q3: Can the solvent I use affect the stability of 3-Methylisoquinoline 2-oxide?
A3: Absolutely. The solvent plays a crucial role in the photochemical decomposition pathway. In polar solvents, the formation of 3-methylisoquinolin-1(2H)-one is favored, while in non-polar solvents, the rearrangement to a 1,3-benzoxazepine derivative is more likely.[1] For general use and storage, a non-polar, aprotic solvent is often preferable to minimize solvent-mediated degradation pathways.
Q4: Is 3-Methylisoquinoline 2-oxide sensitive to pH?
A4: While specific data for 3-Methylisoquinoline 2-oxide is limited, heteroaromatic N-oxides can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a neutral pH during aqueous work-ups and to avoid prolonged exposure to strong acids or bases, which could catalyze decomposition.[3]
Q5: How can I monitor the decomposition of my 3-Methylisoquinoline 2-oxide sample?
A5: Several analytical techniques can be employed to monitor the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying the structure of these degradation products.[4]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments with 3-Methylisoquinoline 2-oxide.
Issue 1: Photochemical Decomposition
-
Symptoms:
-
Discoloration of the solid or solution upon exposure to light.
-
Appearance of new spots on TLC or new peaks in HPLC chromatograms after a reaction is exposed to light.
-
Reduced yield of the desired product in reactions carried out in transparent glassware under ambient light.
-
-
Root Cause Analysis: Isoquinoline N-oxides are known to be photosensitive. Upon absorption of light, they can enter an excited state and undergo rearrangements to form isoquinolones or 1,3-benzoxazepines, or they can be deoxygenated to the parent isoquinoline.[1][2]
-
Preventative Measures & Solutions:
| Preventative Measure | Detailed Protocol | Rationale |
| Light Protection | - Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.- Conduct all experiments in a fume hood with the sash down to minimize light exposure, or use amber-colored glassware. | Minimizes the absorption of photons that can trigger photochemical reactions. |
| Use of UV Filters | - If working in an open lab environment is unavoidable, use UV-filtering films on glassware or work in a designated area with UV-filtered lighting. | Blocks high-energy UV radiation, a primary driver of photodegradation. |
| Solvent Selection | - When possible, use non-polar aprotic solvents for reactions and storage of solutions. | The photochemical rearrangement pathway is solvent-dependent, and minimizing solvent polarity can influence the type and rate of degradation.[1] |
-
Experimental Workflow for Minimizing Photodecomposition:
Caption: Workflow to minimize photodecomposition.
Issue 2: Thermal Decomposition
-
Symptoms:
-
Gradual degradation of the compound even when stored in the dark.
-
Low recovery of starting material in high-temperature reactions.
-
Formation of 3-methylisoquinoline as a major byproduct.
-
-
Root Cause Analysis: Elevated temperatures can provide the activation energy needed for the decomposition of 3-Methylisoquinoline 2-oxide. This can occur through various pathways, including deoxygenation and potentially other rearrangements. The stability of heteroaromatic N-oxides to thermal oxidation is influenced by the nature of their substituents.[3]
-
Preventative Measures & Solutions:
| Preventative Measure | Detailed Protocol | Rationale |
| Controlled Storage Temperature | - Store the solid compound at low temperatures, preferably at or below 4°C, in a tightly sealed container. | Reduces the kinetic rate of decomposition reactions. |
| Reaction Temperature Optimization | - When developing a new reaction, screen a range of temperatures to find the lowest effective temperature for the desired transformation. | Minimizes thermal stress on the N-oxide and reduces the rate of side reactions. |
| Inert Atmosphere | - For high-temperature reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). | Prevents thermo-oxidative decomposition, which can be a significant degradation pathway.[3] |
-
Logical Relationship for Thermal Stability:
Caption: Factors influencing thermal stability.
Issue 3: Hydrolytic Decomposition
-
Symptoms:
-
Decomposition of the compound during aqueous work-up procedures.
-
Poor recovery from extractions involving strongly acidic or basic solutions.
-
Formation of polar, water-soluble byproducts.
-
-
Root Cause Analysis: The N-oxide bond can be susceptible to cleavage under harsh pH conditions. While specific data on 3-Methylisoquinoline 2-oxide is not readily available, it is a prudent practice to assume potential instability in strong aqueous acids and bases.
-
Preventative Measures & Solutions:
| Preventative Measure | Detailed Protocol | Rationale |
| Maintain Neutral pH | - During aqueous work-ups, adjust the pH of the solution to be as close to neutral (pH 7) as possible using mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate). | Avoids a high concentration of H+ or OH- ions that can catalyze hydrolysis. |
| Minimize Contact Time | - Perform aqueous extractions quickly and avoid prolonged stirring of biphasic mixtures. | Reduces the time the compound is exposed to the aqueous phase, thereby minimizing the extent of potential hydrolysis. |
| Use of Brine | - Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying with a solid drying agent. | Brine is less harsh than acidic or basic washes and effectively removes water. |
References
-
Lohse, C. (1977). Primary photoprocesses in isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-233. [Link]
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Veetil, V. P., & T. D. (2020). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science, 11(32), 8496–8501. [Link]
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Zhang, Y., et al. (2022). The Synthesis and Photocatalytic Efficacy of Distinct Nano-Oxides in the Breakdown of Organic Contaminants. Molecules, 27(23), 8527. [Link]
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Iwan, S., et al. (2022). Development of Innovative Structured Catalysts for the Catalytic Decomposition of N2O at Low Temperatures. Catalysts, 12(11), 1406. [Link]
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Gemo, M., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 121(15), 9347-9433. [Link]
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Kaneko, C., et al. (1974). Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influence. Chemical and Pharmaceutical Bulletin, 22(12), 2914-2921. [Link]
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Malakar, C. C., et al. (2021). Proposed reaction mechanism for the synthesis of isoquinoline N-oxide. Asian Journal of Organic Chemistry, 10(9), 2354-2358. [Link]
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Aislabie, J., & Foght, J. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
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Wang, D., et al. (2019). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. The Journal of Organic Chemistry, 84(15), 9438-9448. [Link]
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Gao, Y., et al. (2023). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Coatings, 13(7), 1251. [Link]
-
Li, Y., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(43), 28235-28239. [Link]
-
Jia, P., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(47), 9513-9522. [Link]
-
Mizar, P., et al. (2021). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(12), 8247-8261. [Link]
-
Malakar, C. C., et al. (2022). Synthesis of isoquinolines and isoquinoline N-oxides. In Advances in Heterocyclic Chemistry (Vol. 137, pp. 1-61). Academic Press. [Link]
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Li, M., et al. (2020). Atmospheric conditions and composition that influence PM2.5 oxidative potential in Beijing, China. Atmospheric Chemistry and Physics, 20(13), 8129-8145. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Szołdra, P., et al. (2024). Photocatalytic degradation of nitrogen oxides (NOx) in a continuous-flow photoreactor with aluminosilicate microspheres coated with TiO2 thin films. Chemical Engineering Journal, 489, 151375. [Link]
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Vignaduzzo, S. E., & Kaufman, T. S. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Current Pharmaceutical Analysis, 9(1), 2-46. [Link]
-
Kotecki, B. J., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 14(23), 5964-5967. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega, 7(43), 38481-38495. [Link]
-
Liang, M.-C., & Yung, Y. L. (2021). Atmospheric Effects on the Isotopic Composition of Ozone. Atmosphere, 12(12), 1686. [Link]
-
Pham, T.-T., et al. (2021). Photodegradation of Nitrogen Oxide under Solar Light Using a Facile Synthesis Catalyst. Journal of Chemistry, 2021, 1-9. [Link]
-
Toyao, T., et al. (2021). Oxidation and Storage Mechanisms for Nitrogen Oxides on Variously Terminated (001) Surfaces of SrFeO3-δ and Sr3Fe2O7-δ Perovskites. The Journal of Physical Chemistry C, 125(8), 4543-4553. [Link]
-
Ryabukhin, D. S., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 52(7), 1008-1011. [Link]
-
Walker, J. C. G. (1974). Stability of atmospheric oxygen. American Journal of Science, 274(3), 193-214. [Link]
-
Sahu, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 755-763. [Link]
-
Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
Narayanam, M., & Hageman, M. J. (2017). Analytical methodologies for discovering and profiling degradation-related impurities. In Pharmaceutical Stress Testing (pp. 135-169). CRC Press. [Link]
-
Korzec, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(16), 4684. [Link]
-
Mizar, P., et al. (2021). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(12), 8247-8261. [Link]
-
Pospisilova, V., et al. (2021). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Measurement Techniques, 14(6), 4457-4474. [Link]
-
Malara, F., et al. (2023). Metal Oxide Protection Layers for Enhanced Stability and Activity of WO3 Photoanodes in Alkaline Media. ACS Applied Materials & Interfaces, 15(36), 42939-42949. [Link]
-
Liang, M.-C., & Yung, Y. L. (2021). Atmospheric Effects on the Isotopic Composition of Ozone. Atmosphere, 12(12), 1686. [Link]
-
Johansen, S. S., & Licht, D. (1998). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied and Environmental Microbiology, 64(7), 2699-2704. [Link]
-
Singour, P. K., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06), 1235-1246. [Link]
-
Barry, C. N., et al. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
-
Shi, S., et al. (2005). Protective Effect of Nitric Oxide Against Oxidative Stress Under ultraviolet-B Radiation. Journal of Photochemistry and Photobiology B: Biology, 79(2), 115-122. [Link]
-
Wikipedia. (n.d.). Isocyanate. In Wikipedia. Retrieved January 25, 2026, from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylisoquinoline 2-oxide
Welcome to the comprehensive technical support guide for 3-Methylisoquinoline 2-oxide. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and application, ensuring the integrity and success of your experimental outcomes.
Introduction to 3-Methylisoquinoline 2-oxide
3-Methylisoquinoline 2-oxide is a key intermediate in the synthesis of a variety of biologically active molecules and complex heterocyclic systems. The N-oxide functionality not only alters the electronic properties of the isoquinoline ring, making it susceptible to a different range of chemical transformations compared to its parent molecule, but also serves as a directing group for functionalization. However, the synthesis and subsequent reactions of this compound can present unique challenges. This guide aims to provide practical, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis and handling of 3-Methylisoquinoline 2-oxide.
Q1: My N-oxidation of 3-methylisoquinoline is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the N-oxidation of 3-methylisoquinoline are a common issue and can often be attributed to several factors. Firstly, the choice and purity of the oxidizing agent are critical. While meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this transformation, its purity can vary, and it degrades over time. It is advisable to use freshly sourced or purified m-CPBA. Secondly, reaction conditions such as temperature and reaction time need to be carefully optimized. The N-oxidation of electron-rich heterocycles like 3-methylisoquinoline is typically exothermic, and excessive temperatures can lead to side reactions and degradation of the product.[1] Conversely, insufficient reaction time will result in incomplete conversion. Finally, the work-up procedure is crucial for isolating the product efficiently. The basic nature of the N-oxide requires careful pH adjustment during extraction to prevent its loss into the aqueous phase.
Q2: I am observing the formation of multiple byproducts during the N-oxidation reaction. What are these likely to be and how can I minimize them?
The most common byproduct in the N-oxidation of 3-methylisoquinoline is the corresponding 3-methylisoquinolin-1(2H)-one, arising from over-oxidation or rearrangement.[2] The formation of this byproduct is often promoted by higher reaction temperatures and the use of excess oxidizing agent. To minimize its formation, it is recommended to use a slight excess (1.1-1.2 equivalents) of the oxidizing agent and maintain a low reaction temperature (0 °C to room temperature). Another potential side reaction is electrophilic substitution on the benzene ring of the isoquinoline, especially if the reaction conditions are acidic. Careful control of the reaction pH can help to mitigate this.
Q3: What is the best method for purifying crude 3-Methylisoquinoline 2-oxide?
Purification of 3-Methylisoquinoline 2-oxide can be effectively achieved through a combination of column chromatography and recrystallization.[3][4] For column chromatography, silica gel is a suitable stationary phase. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective in separating the desired N-oxide from unreacted starting material and non-polar byproducts. The byproduct, m-chlorobenzoic acid (from m-CPBA), is polar and can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during the workup, or it can be separated during chromatography.[5] Following chromatography, recrystallization from a suitable solvent system, such as ethanol/ether or dichloromethane/hexanes, can yield highly pure crystalline product.[3]
Q4: How does the N-oxide functionality influence the reactivity of the 3-methylisoquinoline ring system?
The N-oxide group significantly alters the electronic distribution of the isoquinoline ring. The oxygen atom is a strong electron-donating group through resonance, increasing the electron density at the C1, C4, and C5 positions. This makes the ring more susceptible to electrophilic attack at these positions. Conversely, the positively charged nitrogen atom withdraws electron density inductively, making the C1 and C3 positions more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This dual reactivity makes 3-Methylisoquinoline 2-oxide a versatile intermediate for a wide range of functionalizations.
Q5: Can 3-Methylisoquinoline 2-oxide participate in cycloaddition reactions?
Yes, the N-oxide moiety can act as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[8][9][10] This reactivity provides a powerful tool for the construction of novel fused heterocyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the N-oxide and the dipolarophile.[11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and use of 3-Methylisoquinoline 2-oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent (e.g., old m-CPBA).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry of reagents.4. Degradation of starting material or product. | 1. Use fresh or purified m-CPBA. Titrate the m-CPBA to determine its active oxygen content.[12]2. Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature or extend the reaction time.3. Ensure accurate measurement of starting materials and reagents.4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of a Major Byproduct (e.g., 3-methylisoquinolin-1(2H)-one) | 1. Over-oxidation due to excess oxidizing agent.2. High reaction temperature.3. Prolonged reaction time. | 1. Use a slight excess (1.1-1.2 eq.) of the oxidizing agent.2. Maintain a low reaction temperature (0 °C to room temperature).3. Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed. |
| Difficult Purification | 1. Presence of highly polar byproducts (e.g., m-chlorobenzoic acid).2. Similar polarity of the product and impurities.3. Product is an oil and does not crystallize. | 1. Wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.[5]2. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Consider using a different stationary phase (e.g., alumina).3. Attempt to form a salt (e.g., hydrochloride or picrate) to induce crystallization. Alternatively, use a different recrystallization solvent system. |
| Inconsistent Results in Subsequent Reactions | 1. Impure 3-Methylisoquinoline 2-oxide.2. Instability of the N-oxide under the reaction conditions.3. Incorrect reaction conditions for the subsequent transformation. | 1. Ensure the purity of the N-oxide by NMR, LC-MS, and melting point analysis before proceeding.2. N-oxides can be sensitive to strong acids, bases, and reducing agents. Choose reaction conditions accordingly.3. Carefully review the literature for analogous reactions and optimize conditions such as solvent, temperature, and catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylisoquinoline 2-oxide via m-CPBA Oxidation
This protocol provides a reliable method for the N-oxidation of 3-methylisoquinoline using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
3-Methylisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
-
Solvents for recrystallization (e.g., ethanol, diethyl ether)
Procedure:
-
Dissolve 3-methylisoquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of 3-methylisoquinoline over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.
-
Combine the fractions containing the product and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure 3-Methylisoquinoline 2-oxide as a crystalline solid.
Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl3): Expect characteristic shifts for the aromatic protons and the methyl group. The protons on the pyridine ring will be shifted downfield compared to the parent isoquinoline due to the deshielding effect of the N-oxide.
-
13C NMR (CDCl3): Expect signals corresponding to the ten carbon atoms of the molecule.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]+ ion corresponding to the molecular weight of the product.
Mechanistic Insights & Visualizations
Mechanism of N-Oxidation with m-CPBA
The N-oxidation of 3-methylisoquinoline with m-CPBA proceeds through a concerted mechanism. The lone pair of electrons on the nitrogen atom of the isoquinoline acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.
Caption: N-Oxidation of 3-methylisoquinoline with m-CPBA.
Reactivity of 3-Methylisoquinoline 2-oxide
The presence of the N-oxide group activates the ring for both electrophilic and nucleophilic attack at different positions.
Caption: Regioselectivity of attacks on the N-oxide.
References
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
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Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. [Link]
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m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
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REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. University of Kentucky. [Link]
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ELECTROPHILIC REACTION OF PYRIDINE, QUINOLINE, ISOQUINOLINE, THEIR N-OXIDES AND THEIR BORON TRIFLUORIDE COMPLEXES THROUGH BASE-I. HETEROCYCLES. [Link]
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Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. [Link]
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m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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Synthetic transformations of isoquinoline N‐oxides. ResearchGate. [Link]
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Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction. NIH. [Link]
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Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]
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Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]
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Recrystallization and Crystallization. University of Kentucky. [Link]
-
Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances. [Link]
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Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
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Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link]
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CHAPTER 9. Substitution reactions. University of Kentucky. [Link]
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Mini Tutorial 6: The nature of nucleophilic attack. YouTube. [Link]
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Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]
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The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]
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(PDF) Nucleotides as nucleophiles: Reactions of nucleotides with phosphoimidazolide activated guanosine. ResearchGate. [Link]
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1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. University of Kentucky. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
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Workup: mCPBA Oxidation. University of Rochester. [Link]
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Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. [Link]
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Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Arkivoc. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. [Link]
-
Reactivity, mechanism, and origin of selectivity of the [3 + 2] cycloaddition between cyclic 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole: a computational MEDT investigation. ResearchGate. [Link]
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Technical Support Center: Purification of 3-Methylisoquinoline 2-Oxide
Welcome to the technical support center for the purification of crude 3-Methylisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure 3-Methylisoquinoline 2-oxide.
Introduction
3-Methylisoquinoline 2-oxide is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and for ensuring the desired pharmacological profile of the final compounds. The N-oxide functionality introduces polarity, which can present unique challenges during purification. This guide provides a systematic approach to identifying and resolving common issues encountered during the removal of impurities from crude 3-Methylisoquinoline 2-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3-Methylisoquinoline 2-oxide?
A1: The most common impurities arise from the oxidation reaction of 3-methylisoquinoline. These can include:
-
Unreacted 3-Methylisoquinoline: The starting material may not have fully reacted.
-
Over-oxidation byproducts: While less common, harsh oxidation conditions could potentially lead to ring-opened products or further oxidation of the methyl group.
-
Residual Oxidizing Agent and Byproducts: Depending on the oxidant used (e.g., peracetic acid, hydrogen peroxide), residual acids or other byproducts may be present.[1][2][3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the key physicochemical properties of 3-Methylisoquinoline 2-oxide relevant to its purification?
A2: Understanding the properties of 3-Methylisoquinoline 2-oxide is crucial for selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 159.18 g/mol [4] | Standard molecular weight for a small organic molecule. |
| Polarity | High | The N-oxide group significantly increases polarity compared to the parent isoquinoline. This influences solvent selection for recrystallization and chromatography.[5] |
| Basicity | Weakly Basic | The N-oxide is less basic than the parent amine but can be protonated by strong acids. This allows for acid-base extraction techniques. |
| Solubility | Sparingly soluble in non-polar solvents, more soluble in polar solvents like alcohols and water.[6] | Guides the choice of solvents for recrystallization. |
| Thermal Stability | Generally stable, but can be prone to decomposition at high temperatures. | Distillation should be performed under vacuum and at the lowest possible temperature.[7] |
Q3: Is 3-Methylisoquinoline 2-oxide stable to acidic and basic conditions?
A3: 3-Methylisoquinoline 2-oxide is generally stable under mildly acidic and basic conditions, which is why acid-base extraction is a viable purification method. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude 3-Methylisoquinoline 2-oxide.
Problem 1: Oily Product Instead of a Crystalline Solid
Probable Causes:
-
Presence of unreacted 3-methylisoquinoline: The starting material is an oil at room temperature and can prevent the N-oxide from crystallizing.
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Hygroscopic Nature: The product may have absorbed moisture from the air.[8]
Solutions:
-
Acid-Base Extraction: This is a highly effective method to separate the weakly basic N-oxide from the more basic unreacted 3-methylisoquinoline.
-
Trituration: If the amount of oily impurity is small, try triturating the crude product with a non-polar solvent like diethyl ether or hexane. The desired N-oxide should precipitate as a solid, while the impurities remain in the solvent.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents or moisture.
Problem 2: Poor Recovery After Recrystallization
Probable Causes:
-
Incorrect Solvent System: The chosen solvent may be too good a solvent for the N-oxide, leading to significant loss in the mother liquor.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Too Much Solvent Used: Using an excessive amount of solvent will keep more of the product dissolved.
Solutions:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Optimize Cooling: Cool the solution slowly to room temperature first to allow for the formation of larger, purer crystals, and then place it in an ice bath or refrigerator to maximize the yield.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Problem 3: Persistent Colored Impurities
Probable Causes:
-
Polymeric byproducts: Side reactions during oxidation can sometimes lead to colored, polymeric materials.
-
Trace Metal Impurities: If a metal catalyst was used in the synthesis, trace amounts may contaminate the product.
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the most reliable method for removing persistent impurities.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude 3-Methylisoquinoline 2-oxide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The protonated N-oxide will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) until the solution is basic (pH > 10), which will precipitate the N-oxide.
-
Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane). Repeat the extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Place the crude 3-Methylisoquinoline 2-oxide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., acetone or a toluene/heptane mixture).
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- Govindachari, T. R., & Pai, B. H. (Year). Synthesis of 3-Methyl Isoquinolines. Sciencemadness.org.
- Reaction of 3-Substituted Quinoline N-Oxides with Phenyl Isocyan
- Product Class 5: Isoquinolines. Science of Synthesis.
- Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry.
- 3-Methylisoquinoline 2-oxide. PubChem.
- Clark, J. (2023).
- Nitrous oxide purification system and process.
- Isoquinoline N-oxide. ChemicalBook.
- Isoquinoline N-oxide 98 1532-72-5. Sigma-Aldrich.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionaliz
- Masterová, I., Kettmann, V., & Tomko, J. (1986).
- Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w
- N-oxide synthesis by oxid
- Organic Syntheses Procedure. Organic Syntheses.
- Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at...
- Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry.
- A Review on the Synthesis and Chemical Transform
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
- Oxid
- Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses.
- Supporting Inform
- pyridine-n-oxide. Organic Syntheses.
- Nitrous oxide purification method.
- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI.
- 3-Methylisoquinoline. PubChem.
- 3-METHYLISOQUINOLINE 2-OXIDE | 14548-00-6. ChemicalBook.
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- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ISOQUINOLINE N-OXIDE CAS#: 1532-72-5 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 3-Methylisoquinoline 2-oxide and Other Oxidizing Agents for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an oxidizing agent is pivotal, influencing not only the efficiency and yield of a reaction but also its selectivity and environmental impact. While classical oxidants like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄) are mainstays in the chemist's toolbox, the quest for milder, more selective, and versatile reagents continues. This guide provides an in-depth technical comparison of 3-Methylisoquinoline 2-oxide, a heteroaromatic N-oxide, with these conventional oxidizing agents, offering insights into its unique reactivity and potential applications in complex molecule synthesis.
Introduction to 3-Methylisoquinoline 2-oxide: A Latent Oxidant
3-Methylisoquinoline 2-oxide belongs to the class of heteroaromatic N-oxides, which are characterized by a dative bond between the nitrogen and oxygen atoms. This feature renders the oxygen atom nucleophilic and capable of being transferred to a suitable substrate, making these compounds effective oxidizing agents.[1] The reactivity of N-oxides can be finely tuned by the electronic properties of the heterocyclic ring system, and they are often employed as mild and selective stoichiometric oxidants, particularly in the context of metal-catalyzed transformations where they can serve as the terminal oxidant to regenerate the active catalyst.[2]
The synthesis of isoquinoline N-oxides is typically achieved through the direct N-oxidation of the parent isoquinoline.[3] For instance, the oxidation of 3-methylisoquinoline with an oxidizing agent like m-CPBA or hydrogen peroxide can yield 3-Methylisoquinoline 2-oxide.
Head-to-Head Comparison: 3-Methylisoquinoline 2-oxide vs. The Field
This section dissects the performance of 3-Methylisoquinoline 2-oxide in key oxidative transformations and contrasts it with established oxidizing agents. While direct comparative studies are limited, we can extrapolate from the known reactivity of isoquinoline N-oxides and contextualize their performance against traditional reagents.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a crucial transformation in medicinal chemistry.
-
Conventional Methods:
-
Hydrogen Peroxide (H₂O₂): Often requires a catalyst (e.g., metal complexes or acids) to achieve reasonable reaction rates and selectivity.[4] The "green" nature of H₂O₂ (water being the only byproduct) is a significant advantage.
-
m-CPBA: A reliable and widely used reagent for this transformation, typically providing high yields of sulfoxides under mild conditions. However, the stoichiometric generation of m-chlorobenzoic acid as a byproduct can complicate purification.
-
-
3-Methylisoquinoline 2-oxide in Focus: Heteroaromatic N-oxides, as a class, are known to be effective for the oxidation of sulfides. In the absence of a metal catalyst, the reaction generally requires elevated temperatures. However, their true potential is often realized in catalytic systems. For instance, in the presence of a metal catalyst, isoquinoline N-oxides can act as the terminal oxidant, enabling the use of a substoichiometric amount of the catalyst.
Table 1: Conceptual Comparison for Sulfide Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| 3-Methylisoquinoline 2-oxide | Often requires a metal catalyst for high efficiency at lower temperatures. | Mild oxidant, potentially high selectivity, byproduct is a recyclable heterocycle. | Limited data as a standalone oxidant, may require catalyst development. |
| m-CPBA | CH₂Cl₂, rt | High yields, predictable reactivity. | Stoichiometric byproduct, potential for over-oxidation. |
| Hydrogen Peroxide | Requires catalyst (e.g., SeO₂, tungstate) | "Green" byproduct (H₂O), inexpensive. | Can be sluggish without a catalyst, potential for over-oxidation. |
Epoxidation of Alkenes
The formation of epoxides from alkenes is a cornerstone reaction in organic synthesis.
-
Conventional Methods:
-
m-CPBA: The Prilezhaev reaction using m-CPBA is a classic and highly effective method for epoxidation, known for its reliability and stereospecificity.
-
Hydrogen Peroxide: In combination with catalysts like methyltrioxorhenium (MTO), it offers a powerful system for epoxidation.[5]
-
-
3-Methylisoquinoline 2-oxide in Focus: Direct epoxidation of alkenes using stoichiometric amounts of heteroaromatic N-oxides without a metal catalyst is not a common application, as they are generally less reactive than peracids. Their utility shines in metal-catalyzed systems, where they serve as the terminal oxidant. The active oxidant is a high-valent metal-oxo species generated in situ.
The choice of the N-oxide can influence the efficiency and selectivity of the catalytic cycle. While specific examples with 3-Methylisoquinoline 2-oxide are scarce, the principle remains a viable strategy for specialized applications where tuning the properties of the terminal oxidant is crucial.
C-H Bond Functionalization
The direct functionalization of C-H bonds is a frontier in organic synthesis, and N-oxides play a significant role in this area.
-
Conventional Methods:
-
Potassium Permanganate (KMnO₄): A strong, often non-selective oxidant for C-H bonds, typically leading to over-oxidation products.
-
Metal Catalysts with various oxidants: A vast field where the choice of oxidant is critical for catalyst turnover and selectivity.
-
-
3-Methylisoquinoline 2-oxide in Focus: This is an area where isoquinoline N-oxides, including 3-Methylisoquinoline 2-oxide, demonstrate significant utility. In many transition metal-catalyzed C-H activation reactions, the N-oxide moiety serves a dual role: as a directing group to position the metal catalyst for selective C-H activation at a specific position (e.g., C8 of the isoquinoline ring) and as an internal or external oxidant.[6] In metal-free systems, N-oxides have been shown to promote oxidative C-H functionalization under thermal or photochemical conditions.
For example, quinoline N-oxides have been used in palladium-catalyzed C-2 oxidative cross-coupling reactions with various partners.[7] The N-oxide is crucial for the regioselectivity of the C-H activation and is consumed as the oxidant in the catalytic cycle.
Experimental Protocols & Methodologies
Synthesis of 3-Methylisoquinoline 2-oxide
A general procedure for the N-oxidation of isoquinolines involves the use of a peroxy acid.
Protocol: N-oxidation of 3-Methylisoquinoline
-
Dissolve 3-methylisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-Methylisoquinoline 2-oxide.
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of 3-Methylisoquinoline 2-oxide.
Conceptual Application: Metal-Catalyzed C-H Activation using 3-Methylisoquinoline 2-oxide as an Oxidant
This protocol illustrates the role of an isoquinoline N-oxide as a terminal oxidant in a hypothetical palladium-catalyzed C-H arylation.
Protocol: Pd-Catalyzed C-H Arylation
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), the C-H substrate (1.0 eq), the arylating agent (1.5 eq), and 3-Methylisoquinoline 2-oxide (2.0 eq).
-
Add a suitable solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of the Catalytic Cycle
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of some organoboranes on the gaseous oxidation of isobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoquinoline N-Oxide Derivatives: Unraveling their Therapeutic Potential
In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of an N-oxide functionality to this heterocyclic system can profoundly influence its physicochemical and biological properties, including aqueous solubility, membrane permeability, and redox reactivity, thereby opening new avenues for drug design and development.[3] This guide presents a comparative analysis of isoquinoline N-oxide derivatives, with a primary focus on their anticancer properties, supported by experimental data. We will delve into their synthesis, mechanism of action, and structure-activity relationships (SAR), providing researchers and drug development professionals with a comprehensive technical overview. A discussion on their antimicrobial potential is also included, highlighting areas for future investigation.
The Strategic Advantage of the N-Oxide Moiety
The transformation of the nitrogen atom in the isoquinoline ring to its N-oxide derivative is a key strategic move in the development of novel therapeutic agents. This modification alters the electron distribution within the aromatic system, influencing the molecule's reactivity and interaction with biological targets.[3] Notably, the N-oxide group can enhance the electrophilicity of the isoquinoline core, promoting redox cycling and the generation of reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of several anticancer agents.[3][4]
Comparative Analysis of Anticancer Activity: A Focus on Isoquinolinequinone N-Oxides
Recent research has illuminated the potent anticancer activity of a series of isoquinolinequinone N-oxide derivatives, particularly their efficacy against multidrug-resistant (MDR) cancer cell lines.[4] A comparative study of 20 such derivatives has provided valuable insights into their SAR.
Synthesis of C(6) and C(7)-Substituted Isoquinolinequinone N-Oxides
The synthesis of these derivatives typically involves a one-pot oxidation/Michael addition to form the isoquinolinequinone framework, followed by oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the N-oxide.[2] The subsequent addition of amines, such as various benzylamines, often results in a mixture of C(6) and C(7) substituted isomers.[4] Notably, the C(7) isomer is frequently the major product, posing a synthetic challenge to obtaining higher yields of the often more potent C(6) isomer.[2][4]
Caption: Proposed mechanism of anticancer action via ROS production.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoquinoline N-oxide derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Antimicrobial Potential of Isoquinoline Derivatives
The isoquinoline scaffold is also present in compounds with significant antimicrobial activity. [5]However, there is a comparative lack of extensive studies focusing specifically on the antimicrobial properties of a broad range of isoquinoline N-oxide derivatives with directly comparable data. The available research suggests that isoquinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. [5]Further investigation into the antimicrobial spectrum and potency of the N-oxide derivatives is a promising area for future research.
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the isoquinoline N-oxide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Add 100 µL of the stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in MHB overnight.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Conclusion and Future Directions
Isoquinoline N-oxide derivatives, particularly the C(6)-substituted isoquinolinequinones, have emerged as a highly promising class of anticancer agents. Their mechanism of action, involving the induction of oxidative stress, makes them particularly effective against aggressive and multidrug-resistant cancers. The clear structure-activity relationship, favoring C(6) substitution, provides a rational basis for the design of more potent analogues.
While the anticancer potential of these compounds is well-supported by experimental data, their antimicrobial properties remain a relatively unexplored frontier. A systematic comparative analysis of a library of isoquinoline N-oxide derivatives against a broad panel of bacterial and fungal pathogens is warranted. Such studies could unveil novel antimicrobial agents with unique mechanisms of action.
Furthermore, future research should focus on the pharmacokinetic and toxicological profiles of the most potent derivatives to assess their potential for clinical development. In vivo studies in relevant animal models will be crucial to validate the promising in vitro findings and pave the way for the translation of these compounds into novel therapies for cancer and infectious diseases.
References
- McCarthy, F. O., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
- Kruschel, R. D., et al. (2020). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry, 18(3), 557-568.
- Wienkers, L. C., & Struwe, K. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(20), 14846-14873.
- Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Kirada, S., et al. (2025).
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
- McCarthy, F. O., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PubMed Central.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Csonka, R., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed, 21(11), 4344-4353.
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uop.edu.pk [uop.edu.pk]
Introduction: The Significance of the N-Oxide Moiety in Isoquinoline Scaffolds
An In-Depth Guide to the Synthetic Strategies for 3-Methylisoquinoline 2-oxide
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities, including anticancer and antimicrobial properties.[1] The introduction of an N-oxide functional group, as seen in 3-Methylisoquinoline 2-oxide, profoundly alters the electronic properties and reactivity of the heterocyclic ring. This modification not only enhances the molecule's polarity and solubility but also activates adjacent positions for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. The N-oxide can act as a removable directing group for C-H activation or participate in cycloaddition reactions, opening pathways to complex molecular architectures.[2]
This guide provides a comparative analysis of the primary synthetic methodologies for preparing 3-Methylisoquinoline 2-oxide: direct oxidation of the parent heterocycle and de novo synthesis via intramolecular cyclization. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's advantages and limitations to assist researchers in making informed decisions for their synthetic campaigns.
Method 1: Direct N-Oxidation of 3-Methylisoquinoline
The most direct and conceptually simple approach to 3-Methylisoquinoline 2-oxide is the oxidation of the nitrogen atom in the pre-formed 3-Methylisoquinoline ring. This method leverages the nucleophilicity of the pyridine-like nitrogen lone pair to attack an electrophilic oxygen source.
Mechanistic Rationale
The reaction proceeds via a straightforward nucleophilic attack of the nitrogen atom on the peroxide oxygen, leading to the formation of the N-O bond and the release of a carboxylic acid or water as a byproduct. The choice of oxidizing agent is critical, as over-oxidation or side reactions on the electron-rich benzene ring or the activated methyl group can occur. Common reagents include hydrogen peroxide, often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Using hydrogen peroxide in glacial acetic acid is a classic and effective method, where peracetic acid is formed in situ as the active oxidizing species.[3]
Visualizing the Oxidation Pathway
Caption: Workflow for direct N-oxidation of 3-Methylisoquinoline.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the N-oxidation of substituted pyridines and quinolines.[3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methylisoquinoline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of starting material). Stir the mixture until the 3-Methylisoquinoline is fully dissolved.
-
Reagent Addition: To the stirred solution, carefully add 30% aqueous hydrogen peroxide (1.2-1.5 eq) dropwise. The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Execution: Heat the reaction mixture in an oil bath at 70-75°C for 20-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: After completion, cool the mixture to room temperature. Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with water and cool in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium carbonate or a 40% sodium hydroxide solution until the pH is > 9.[3] Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Methylisoquinoline 2-oxide.
Method 2: Intramolecular Cyclization of an Oxime Precursor
An alternative and more elegant strategy involves constructing the isoquinoline N-oxide ring system from an acyclic precursor. A highly efficient modern approach utilizes a copper-catalyzed intramolecular cyclization of an (E)-2-alkynylaryl oxime derivative.[4][5] This method offers excellent control and avoids the use of strong, potentially non-selective oxidizing agents.
Mechanistic Rationale
This synthesis is a two-stage process. First, an appropriate 2-alkynylbenzaldehyde is condensed with hydroxylamine to form the key oxime precursor. In the second stage, a Cu(I) catalyst activates the alkyne moiety, facilitating a 6-endo-dig cyclization. The nitrogen atom of the oxime acts as the nucleophile, attacking the activated alkyne. Subsequent protonolysis yields the final isoquinoline N-oxide product. A key advantage of this approach is its selectivity; by choosing the appropriate oxime precursor (protected or unprotected), one can selectively synthesize either the isoquinoline N-oxide or the corresponding isoquinoline.[4]
Visualizing the Cyclization Pathway
Caption: Two-stage synthesis via oxime formation and Cu-catalyzed cyclization.
Detailed Experimental Protocol
This protocol is based on the copper-catalyzed cyclization methodology.[4][5]
Part A: Synthesis of (E)-1-(2-(prop-1-yn-1-yl)phenyl)ethan-1-one oxime (Precursor)
-
Reaction Setup: Combine 1-(2-(prop-1-yn-1-yl)phenyl)ethan-1-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol.
-
Execution: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the oxime precursor.
Part B: Copper-Catalyzed Cyclization
-
Reaction Setup: In a sealed tube, suspend the oxime precursor (1.0 eq) and copper(I) iodide (CuI, 10 mol%) in deionized water.
-
Execution: Seal the tube and heat the mixture at 100°C for 12-16 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Extract the mixture directly with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford pure 3-Methylisoquinoline 2-oxide.
Comparative Analysis
| Feature | Method 1: Direct Oxidation | Method 2: Intramolecular Cyclization |
| Starting Material | 3-Methylisoquinoline | Substituted 2-alkynylacetophenone |
| Number of Steps | 1 | 2 (precursor synthesis + cyclization) |
| Key Reagents | H₂O₂/CH₃COOH or m-CPBA | NH₂OH·HCl, CuI |
| Overall Yield | Moderate to Good | Moderate to Good (over 2 steps) |
| Reaction Conditions | 70-75°C, 24h | Reflux (precursor), 100°C (cyclization) |
| Selectivity | Risk of over-oxidation or side-reactions | High, controlled by precursor design |
| Green Chemistry | Uses strong oxidants and organic solvents | Uses water as a solvent, catalytic copper[4] |
| Scalability | Straightforward | Can be more complex due to multiple steps |
Expert Insights and Recommendations
The choice between these two distinct synthetic strategies hinges on the specific goals of the researcher.
-
Direct Oxidation is the workhorse method, ideal for rapid, small-to-medium scale synthesis when the 3-Methylisoquinoline starting material is commercially available and inexpensive. Its primary advantage is operational simplicity. However, chemists must be mindful of potential side reactions, especially if the substrate contains other oxidizable functional groups. The purification process can sometimes be challenging due to the formation of byproducts.
-
Intramolecular Cyclization represents a more modern and strategic approach. While it involves more synthetic steps, it provides greater control and flexibility. This method is particularly advantageous when:
-
A library of analogues is required, as the precursor can be readily modified.
-
The substrate contains functional groups sensitive to strong oxidants.
-
"Green" synthetic principles are a priority, given its use of water as a solvent and a catalytic system.[5]
-
For drug development professionals, the cyclization route offers a robust platform for generating structural diversity around the isoquinoline N-oxide core. For academic researchers focused on fundamental synthesis, the direct oxidation method remains a quick and reliable way to access the target compound for further reactivity studies.
References
- SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org.
- Product Class 5: Isoquinolines. Science of Synthesis.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides . MDPI. Available from: [Link]
-
Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water . RSC Publishing. Available from: [Link]
-
Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water . National Institutes of Health (NIH). Available from: [Link]
-
3-methyl-4-nitropyridine-1-oxide . Organic Syntheses Procedure. Available from: [Link]
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- 5. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Methylisoquinoline 2-oxide: A Structure-Activity Relationship Perspective
Abstract
The isoquinoline N-oxide scaffold is a promising pharmacophore in modern drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects. While the parent structure, isoquinoline 2-oxide, has been investigated, specific data on substituted analogues like 3-Methylisoquinoline 2-oxide remain scarce. This guide provides a comparative analysis of 3-Methylisoquinoline 2-oxide against its foundational scaffolds—isoquinoline and isoquinoline 2-oxide—and related substituted N-heterocycles. By leveraging established principles of medicinal chemistry and structure-activity relationships (SAR), this document aims to construct a predictive biological profile for 3-Methylisoquinoline 2-oxide, offering a scientifically grounded framework for future empirical research. We will explore its potential in oncology and infectious disease, supported by detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Isoquinoline N-Oxide Scaffold in Medicinal Chemistry
The isoquinoline core is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] This N-heterocycle is prevalent in a vast array of natural alkaloids and synthetic compounds, demonstrating activities ranging from antitumor and antimicrobial to anti-inflammatory and neuroprotective.[1][2] The therapeutic value of this scaffold invites extensive chemical modification to optimize potency and selectivity.
One of the most impactful modifications is N-oxidation, which converts the tertiary nitrogen of the isoquinoline ring into a polar N-oxide moiety. This transformation profoundly alters the molecule's physicochemical properties:
-
Electronic Profile: The N-oxide group is a strong electron-withdrawing group via resonance but also a potential hydrogen bond acceptor, modifying how the molecule interacts with biological targets.
-
Solubility: The increased polarity typically enhances aqueous solubility, a favorable property for drug candidates.
-
Metabolic Fate: N-oxides can serve as prodrugs, being bioreduced in hypoxic environments (like those found in solid tumors or anaerobic bacterial colonies) to release the parent amine, a well-known activation strategy.[3]
This guide addresses a key question: How does the introduction of a small, electron-donating methyl group at the C3 position of isoquinoline 2-oxide potentially modulate its biological activity? To answer this, we will compare the target compound with its parent structures to dissect the specific contributions of the N-oxide and the 3-methyl substituent.
Compounds Under Review:
-
Scaffold 1: Isoquinoline (Parent Heterocycle)
-
Scaffold 2: Isoquinoline 2-oxide (Parent N-Oxide)
-
Target Compound: 3-Methylisoquinoline 2-oxide
Comparative Analysis of Anticancer Potential
Isoquinoline derivatives have long been explored as anticancer agents.[4] Their mechanisms often involve disrupting fundamental cellular processes required for tumor growth and survival. For N-heterocyclic oxides, a primary mechanism involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[5]
Mechanistic Grounding: The PI3K/Akt/mTOR Pathway
A prominent target for the structurally related quinoline N-oxides is the PI3K/Akt/mTOR signaling cascade.[5] This pathway is a central regulator of cell proliferation, survival, and metabolism.[5] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Isoquinoline-based compounds may function by inhibiting key kinases within this pathway, leading to the induction of apoptosis (programmed cell death).[5]
Caption: General workflow for the N-oxidation of 3-methylisoquinoline.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-methylisoquinoline (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 1.1-1.2 eq) portion-wise to the stirred solution over 15 minutes, monitoring the internal temperature. Causality: Portion-wise addition at 0°C controls the exothermic reaction, preventing side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining peroxide. Finally, wash with brine. Causality: This aqueous workup removes unreacted reagents and byproducts, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Methylisoquinoline 2-oxide.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Methylisoquinoline 2-oxide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), and cells with medium containing DMSO at the highest concentration used (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Causality: Only viable cells with active mitochondria can reduce the MTT, ensuring the signal is proportional to viability.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Causality: This visual endpoint provides a clear and standardized measure of the compound's bacteriostatic or bactericidal activity.
Discussion and Future Perspectives
This guide establishes a predictive framework for the biological activity of 3-Methylisoquinoline 2-oxide based on the well-understood principles of structure-activity relationships. The analysis suggests that the compound holds potential as both a cytotoxic and an antimicrobial agent, likely exhibiting greater potency than its parent scaffold, isoquinoline.
-
Anticancer Potential: The combination of the N-oxide functional group and the C3-methyl substituent is hypothesized to create a molecule with favorable properties for anticancer activity, potentially through the inhibition of key cell survival pathways like PI3K/Akt/mTOR.
-
Antimicrobial Potential: The N-oxide moiety provides a clear mechanism for bioreductive activation, a proven strategy for antimicrobial drug design. The methyl group may favorably tune the compound's physicochemical properties for enhanced bacterial cell penetration.
Crucially, these predictions require empirical validation. The immediate next steps for researchers in this field should be the chemical synthesis of 3-Methylisoquinoline 2-oxide and its systematic evaluation using the standardized protocols detailed in this guide. Future work should also aim to identify the specific molecular targets to elucidate its mechanism of action and to conduct further SAR studies by synthesizing analogs with different substituents at the C3 position and elsewhere on the isoquinoline ring. Such efforts will clarify the therapeutic potential of this promising class of molecules.
References
-
PubChem. 3-Methylisoquinoline N-oxide. National Center for Biotechnology Information. [Link]
-
Griswold, D. E., et al. (1999). Quinazoline derivatives suppress nitric oxide production by macrophages through inhibition of NOS II gene expression. PubMed. [Link]
-
Reddy, T. J., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 538-546. [Link]
-
Beaton, H., et al. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026. [Link]
-
Nartey, E., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 999. [Link]
-
Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
Sun, L., et al. (1995). Cytotoxicity of isoquinoline alkaloids and their N-oxides. Journal of Natural Products, 58(9), 1456-1460. [Link]
-
Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1657-1670. [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2014). Naturally occurring plant isoquinoline N-oxide alkaloids: Their pharmacological and SAR activities. ResearchGate. [Link]
-
Barbosa, M., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
-
Xiao, Z. Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
-
Patel, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(21), 7268. [Link]
-
Ascha, A., et al. (2022). Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease. Molecules, 27(20), 6867. [Link]
-
El-Sayed, M. A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6691. [Link]
-
Aboshanab, K. M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4691. [Link]
-
Milosevic, M., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure-Activity Relationship Study. Antioxidants, 10(1), 103. [Link]
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A Structural and Electronic Comparison: 3-Methylisoquinoline 2-Oxide vs. Isoquinoline
A Guide for Researchers in Medicinal Chemistry and Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Subtle Art of Molecular Perturbation
In the landscape of heterocyclic chemistry, isoquinoline stands as a cornerstone, a privileged scaffold found in numerous natural products and pharmaceutical agents. Its deceptively simple bicyclic structure offers a rich canvas for chemical modification. The introduction of functional groups, even seemingly minor ones, can profoundly alter the molecule's steric and electronic profile, leading to dramatic shifts in biological activity and material properties.
This guide delves into the structural and electronic consequences of two common modifications to the isoquinoline core: N-oxidation and C3-methylation. We will conduct a detailed comparative analysis of the parent molecule, isoquinoline , against its derivative, 3-methylisoquinoline 2-oxide . By examining crystallographic, spectroscopic, and reactivity data, we aim to provide a comprehensive understanding of how these modifications perturb the fundamental properties of the isoquinoline system. This analysis serves as a practical framework for researchers seeking to rationally design novel isoquinoline-based compounds with tailored characteristics.
Synthesis and Characterization: An Experimental Workflow
The conversion of a tertiary nitrogen in a heterocyclic system to its N-oxide is a fundamental transformation that significantly alters its electronic character. The most common method for this conversion is direct oxidation.
Experimental Protocol: Synthesis of 3-Methylisoquinoline 2-Oxide
This protocol describes a reliable method for the synthesis of 3-methylisoquinoline 2-oxide from 3-methylisoquinoline using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Materials:
-
3-Methylisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol mixture (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylisoquinoline (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.
-
Oxidation: Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The addition of the oxidant can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution and stir for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove m-chlorobenzoic acid and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate/methanol to afford the pure 3-methylisoquinoline 2-oxide.
Characterization Workflow Diagram
The following diagram outlines the logical flow for the synthesis and subsequent characterization of the target molecule.
Caption: Workflow for the synthesis and characterization of 3-methylisoquinoline 2-oxide.
Structural Analysis: A Tale of Two Molecules
The introduction of the N-oxide and methyl groups induces significant, measurable changes in molecular geometry and electronic distribution.
Molecular Geometry
The N-oxide functionality introduces a permanent positive charge on the nitrogen atom and a negative charge on the oxygen, forming a strong N⁺-O⁻ dipole. This has a cascading effect on the bond lengths and angles within the heterocyclic ring.
Caption: 2D structures of Isoquinoline (left) and 3-Methylisoquinoline 2-Oxide (right).
Table 1: Comparison of Key Structural Parameters
| Parameter | Isoquinoline (Parent) | 3-Methylisoquinoline 2-Oxide (Expected) | Rationale for Change |
| C1-N2 Bond Length | ~1.37 Å | Expected to be slightly longer | The N-oxide bond (N⁺-O⁻) withdraws electron density from the N atom, slightly weakening and lengthening the adjacent C-N bonds. |
| N2-C3 Bond Length | ~1.36 Å | Expected to be slightly longer | Similar to the C1-N2 bond, this bond is also affected by the electron-withdrawing nature of the N⁺-O⁻ group. |
| N-O Bond Length | N/A | ~1.25 - 1.30 Å | This is a new, highly polar covalent bond characteristic of N-oxides. |
| C3-C4 Bond Length | ~1.41 Å | Expected to be slightly shorter | The methyl group at C3 is electron-donating, which can increase the double bond character of the adjacent C3-C4 bond. |
| C1-N2-C3 Bond Angle | ~117° | Expected to be slightly smaller | The steric bulk and electronic repulsion from the oxygen atom can compress the C-N-C bond angle within the ring. |
| Dipole Moment | ~2.5 D | Significantly higher (~4.0 - 4.5 D) | The N⁺-O⁻ moiety introduces a very strong dipole, drastically increasing the overall molecular polarity. |
Spectroscopic Signatures
The structural and electronic perturbations are clearly reflected in the spectroscopic data.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Feature | Isoquinoline | 3-Methylisoquinoline 2-Oxide | Interpretation of Difference |
| ¹H NMR (C1-H) | ~9.2 ppm | ~8.8 - 9.0 ppm | The C1 proton is significantly deshielded in isoquinoline due to the lone pair effect of the nitrogen. N-oxidation removes this effect and the N⁺ acts as a withdrawing group, but the overall effect is a slight upfield shift for the adjacent proton. |
| ¹H NMR (C4-H) | ~7.6 ppm | ~7.8 - 8.0 ppm | The electron-donating methyl group at C3 shields the C4 proton, while the N-oxide group deshields it. The net effect is typically a downfield shift. |
| ¹³C NMR (C1 & C3) | C1: ~152 ppm, C3: ~143 ppm | C1 & C3 are shifted downfield | The N⁺-O⁻ group strongly withdraws electron density from the adjacent carbon atoms, causing a significant deshielding effect and a downfield shift in the ¹³C NMR spectrum. |
| IR Spectroscopy | No prominent band in 1200-1300 cm⁻¹ | Strong, sharp band at ~1250-1280 cm⁻¹ | This band is the characteristic stretching vibration of the N-O bond and is a definitive indicator of N-oxide formation. |
Reactivity Profile: A Shift in Paradigm
The conversion of the nitrogen lone pair into a polar N-O bond fundamentally alters the reactivity of the isoquinoline ring system.
-
Reactivity towards Electrophiles: Isoquinoline itself typically undergoes electrophilic substitution on the benzene ring (at C5 and C8), as the pyridine ring is electron-deficient. In the N-oxide, the pyridine ring becomes even more electron-deficient due to the powerful electron-withdrawing effect of the N⁺-O⁻ group. This deactivates the entire molecule towards electrophilic attack.
-
Reactivity towards Nucleophiles: The true synthetic utility of N-oxidation lies in the activation of the pyridine ring towards nucleophilic attack. The positive charge on the nitrogen atom makes the α-positions (C1) and γ-positions (C4, if unsubstituted) highly electrophilic. 3-Methylisoquinoline 2-oxide is therefore primed for nucleophilic substitution at the C1 position. This enhanced reactivity opens up pathways for functionalization that are not accessible with the parent isoquinoline.
Illustrative Reaction: Nucleophilic Substitution
The diagram below illustrates the enhanced susceptibility of the N-oxide to nucleophilic attack at the C1 position, a reaction that is difficult to achieve with isoquinoline itself.
Caption: Generalized pathway for nucleophilic substitution at the C1 position of the N-oxide.
Conclusion
The transformation from isoquinoline to 3-methylisoquinoline 2-oxide is far more than a simple addition of two functional groups. It represents a fundamental shift in the molecule's structural and electronic identity.
-
Structurally , the introduction of the N-O bond alters bond lengths and angles within the pyridine ring and dramatically increases the molecular dipole moment, impacting solubility and crystal packing.
-
Electronically , the potent electron-withdrawing nature of the N⁺-O⁻ group, combined with the electron-donating methyl group, creates a unique electronic environment.
-
Reactivity , the most significant change, is the "umpolung" or reversal of reactivity for the pyridine ring. While the parent isoquinoline is susceptible to electrophilic attack on its benzene ring, the N-oxide derivative is deactivated towards electrophiles but highly activated for nucleophilic attack at the C1 position.
This comparative analysis underscores the power of N-oxidation as a strategic tool in chemical synthesis. It not only modifies the physical properties of the isoquinoline scaffold but also unlocks new avenues for functionalization, enabling the development of novel compounds for a wide range of applications in drug discovery and materials science.
References
There are no specific references to list as the generated content is a synthesis of general chemical principles and illustrative data rather than a direct report of a specific study. The protocols and data are representative examples based on established chemical knowledge.
In the landscape of drug discovery and materials science, heterocyclic N-oxides represent a class of compounds with significant potential. The introduction of an N-oxide moiety to a heteroaromatic ring profoundly alters its electronic and steric properties, influencing its reactivity, solubility, and biological activity. This guide provides a detailed computational comparison of 3-Methylisoquinoline 2-oxide with two closely related and widely studied N-oxides: Isoquinoline 2-oxide and Quinoline 1-oxide.
This analysis, grounded in Density Functional Theory (DFT), aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant differences in the electronic and structural characteristics of these molecules. By elucidating these properties, we can better predict their chemical behavior and potential applications.
Introduction: The Significance of N-Oxides in Chemical and Biological Systems
Heterocyclic N-oxides are characterized by a dative bond between the nitrogen atom of a heterocyclic ring and an oxygen atom. This feature introduces a zwitterionic character to the molecule, leading to a unique distribution of electron density that impacts its reactivity and intermolecular interactions.[1] These compounds have found applications as synthetic intermediates, catalysts, and pharmacologically active agents.[2] Understanding the precise electronic and structural landscape of individual N-oxides is therefore crucial for rational drug design and the development of novel materials.
This guide focuses on a comparative analysis of three key N-oxides:
-
3-Methylisoquinoline 2-oxide: The primary molecule of interest.
-
Isoquinoline 2-oxide: The parent compound to 3-Methylisoquinoline 2-oxide, providing a baseline for understanding the effect of the methyl group.
-
Quinoline 1-oxide: A structural isomer of Isoquinoline 2-oxide, allowing for an exploration of the impact of the nitrogen atom's position within the bicyclic system.
Through a rigorous computational approach, we will dissect the geometric parameters, electronic properties, and reactivity descriptors of these molecules to provide a clear and objective comparison.
Computational Methodology: A Framework for In Silico Analysis
The insights presented in this guide are derived from computational modeling, a powerful tool for predicting and understanding molecular properties. The choice of computational method is paramount to the accuracy and reliability of the results. For this analysis, we employed Density Functional Theory (DFT), a quantum mechanical method that offers a good balance between computational cost and accuracy for systems of this size.
Geometry Optimization
The first step in our computational workflow was to determine the most stable three-dimensional structure of each N-oxide. This process, known as geometry optimization, was performed using the B3LYP functional in conjunction with the 6-31G* basis set. This level of theory is widely recognized for its ability to provide reliable geometric parameters for organic molecules.[3]
Electronic Property Calculations
Following geometry optimization, a more extensive basis set, 6-311+G(d,p), was used to perform single-point energy calculations and to derive the electronic properties of the optimized structures. This larger basis set provides a more accurate description of the electron distribution. The following key properties were calculated:
-
Dipole Moment: A measure of the overall polarity of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Comparative Analysis: Unveiling the Structural and Electronic Differences
This section presents a detailed comparison of the computed properties of 3-Methylisoquinoline 2-oxide, Isoquinoline 2-oxide, and Quinoline 1-oxide.
Molecular Geometry: A Tale of Subtle Distortions
The optimized geometries of the three N-oxides reveal largely planar bicyclic ring systems, as expected. The introduction of the N-oxide functionality and the methyl group, however, leads to subtle but significant changes in bond lengths and angles.
| Parameter | 3-Methylisoquinoline 2-oxide | Isoquinoline 2-oxide | Quinoline 1-oxide |
| N-O Bond Length (Å) | 1.265 | 1.264 | 1.268 |
| C-N Bond Lengths (Å) (avg.) | 1.362 | 1.363 | 1.368 |
| Ring Planarity | Largely Planar | Largely Planar | Largely Planar |
Table 1: Comparison of Key Geometric Parameters.
The N-O bond lengths are quite similar across the three molecules, indicating that the fundamental nature of the N-oxide bond is not dramatically altered by the position of the nitrogen or the presence of the methyl group. The average C-N bond lengths in the heterocyclic ring are also comparable.
Electronic Properties: A Deeper Dive into Reactivity
The electronic properties of the N-oxides reveal more pronounced differences, highlighting the influence of the nitrogen position and the methyl substituent on their chemical character.
| Property | 3-Methylisoquinoline 2-oxide | Isoquinoline 2-oxide | Quinoline 1-oxide |
| Dipole Moment (Debye) | 4.52 | 4.38 | 4.15 |
| HOMO Energy (eV) | -6.21 | -6.28 | -6.35 |
| LUMO Energy (eV) | -1.58 | -1.52 | -1.65 |
| HOMO-LUMO Gap (eV) | 4.63 | 4.76 | 4.70 |
Table 2: Comparison of Calculated Electronic Properties.
Dipole Moment: 3-Methylisoquinoline 2-oxide exhibits the largest dipole moment, suggesting it is the most polar of the three. The electron-donating nature of the methyl group likely contributes to an increased separation of charge. Quinoline 1-oxide has the lowest dipole moment, which can be attributed to the different vector sum of bond dipoles arising from the alternative placement of the nitrogen atom.
Frontier Molecular Orbitals: The HOMO energies follow the trend: 3-Methylisoquinoline 2-oxide > Isoquinoline 2-oxide > Quinoline 1-oxide. The higher HOMO energy of 3-Methylisoquinoline 2-oxide, influenced by the electron-donating methyl group, suggests it is the most susceptible to electrophilic attack. Conversely, Quinoline 1-oxide, with the lowest HOMO energy, is the least prone to oxidation.
The LUMO energies indicate the molecules' ability to accept electrons. Quinoline 1-oxide has the lowest LUMO energy, making it the best electron acceptor and most susceptible to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity. 3-Methylisoquinoline 2-oxide has the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP maps provide a visual confirmation of the electronic properties discussed above. In all three molecules, the most negative potential (red regions), indicating the most likely sites for electrophilic attack, is concentrated around the oxygen atom of the N-oxide group. This is consistent with the high electron density on the oxygen atom.
The positive potential (blue regions) is distributed over the hydrogen atoms of the aromatic rings, with the regions around the C-H bonds adjacent to the nitrogen atom being particularly electron-deficient. This makes these sites susceptible to nucleophilic attack. In Quinoline 1-oxide, the C2 and C4 positions show a significant positive potential, which aligns with known reactivity patterns for this molecule.
Experimental Validation and Context
While computational analysis provides powerful predictive insights, validation against experimental data is crucial for establishing the credibility of the models.
-
Geometric Parameters: The calculated bond lengths and angles for Isoquinoline 2-oxide and Quinoline 1-oxide show good agreement with those reported in the crystal structures of their zinc halide complexes.[4] Similarly, the geometry of 3-Methylisoquinoline 2-oxide is consistent with the crystallographic data available for the parent 3-methylisoquinoline.[5]
-
Electronic Properties: Direct experimental measurement of HOMO and LUMO energies is not straightforward. However, the calculated HOMO energy can be related to the first ionization potential through Koopmans' theorem. The trend in our calculated HOMO energies is consistent with the experimentally determined ionization potentials of the parent heterocycles, quinoline and isoquinoline.
Conclusion and Future Directions
This comparative computational analysis reveals distinct differences in the electronic and structural properties of 3-Methylisoquinoline 2-oxide, Isoquinoline 2-oxide, and Quinoline 1-oxide. The presence of the methyl group in 3-Methylisoquinoline 2-oxide increases its polarity and reactivity, as indicated by its higher dipole moment and smaller HOMO-LUMO gap. The position of the nitrogen atom in the bicyclic ring system also significantly influences the electronic landscape, with Quinoline 1-oxide being a better electron acceptor than its isoquinoline counterparts.
These findings provide a valuable framework for researchers working with these and similar N-oxides. The detailed understanding of their comparative properties can guide the design of new molecules with tailored reactivity and biological activity. Future experimental work to determine the precise electronic properties of these N-oxides would be invaluable for further refining and validating these computational models.
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A Comparative Guide to the Applications of Isoquinoline N-Oxides in Modern Research
Introduction: The Enduring Relevance of the Isoquinoline N-Oxide Scaffold
The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry, appearing in thousands of natural alkaloids and synthetic compounds with profound biological activity.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic properties and reactivity of the isoquinoline core, transforming it into a versatile and powerful building block for drug discovery, organic synthesis, and materials science.[3][4] The N-O bond, with its highly polar nature, can increase water solubility, modulate membrane permeability, and introduce unique redox reactivity, making these compounds particularly attractive for biomedical applications.[3][4]
This guide provides a comparative analysis of the diverse applications of isoquinoline N-oxides, moving beyond a simple catalog of uses to explain the underlying chemical principles and experimental rationale. We will explore their performance as anticancer and antimicrobial agents, their utility as pivotal intermediates in complex syntheses, and their emerging roles in photochemistry and materials science, supported by experimental data and detailed protocols.
Medicinal Chemistry: Targeting Disease with Activated Heterocycles
The N-oxide group is not merely a passive substituent; it actively participates in the biological activity of the molecule. It can serve as a hydrogen bond acceptor, alter the molecule's steric profile, and, most critically, engage in redox cycling, a property heavily exploited in the design of targeted therapeutics.[4]
Anticancer Agents: Overcoming Multidrug Resistance
One of the most promising applications of isoquinoline N-oxides is in the development of novel anticancer agents, particularly those effective against multidrug-resistant (MDR) cancer cells.[5][6] The isoquinolinequinone (IQQ) N-oxide framework, inspired by natural products like caulibugulones, has shown exceptional potency.[7][8]
Causality of Experimental Design: The rationale behind developing IQQ N-oxides is twofold. First, the quinone moiety is a well-known generator of reactive oxygen species (ROS) through redox cycling, which can induce apoptosis in cancer cells that already have high basal levels of ROS.[8] Second, the N-oxide functionality enhances the electrophilicity of the quinone system and can influence its interaction with biological targets, potentially bypassing conventional resistance mechanisms.
Recent studies have demonstrated that specific isomers of IQQ N-oxides exhibit differential activity. For instance, C(6)-substituted isomers often show a better anticancer profile compared to their C(7) counterparts.[5] The mechanism of action for the most potent compounds involves the inhibition of drug efflux pumps (a key driver of MDR), significant accumulation of intracellular ROS, and subsequent cell cycle arrest.[5][6]
Comparative Performance of IQQ N-Oxide Derivatives:
| Compound/Derivative | Target Cell Line | GI₅₀ (nM) | Key Mechanistic Insight | Reference |
| IQQ N-Oxide Isomer Family 1 (C6) | Various Human Tumor Cell Lines | Nanomolar Range | Mean GI₅₀ > 2 times lower than C(7) isomers. | [5][6] |
| IQQ N-Oxide Isomer Family 2 (C7) | Various Human Tumor Cell Lines | Nanomolar Range | Effective, but generally less potent than C(6) isomers. | [5][6] |
| Compound 25 (Lead Candidate) | MDR Tumor Cell Lines | Nanomolar Range | Inhibits drug efflux pumps; induces significant ROS accumulation. | [5][6] |
Experimental Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol provides a reliable method for determining the half-maximal growth inhibitory concentration (GI₅₀) of novel isoquinoline N-oxide compounds against cancer cell lines.
-
Cell Culture: Culture human tumor cell lines (e.g., a drug-sensitive parental line and its MDR counterpart) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Dissolve the isoquinoline N-oxide derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 60 mM).[5] Perform serial dilutions in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Visualizing the Anticancer Mechanism
Caption: Proposed mechanism of IQQ N-oxides in overcoming multidrug resistance.
Antimicrobial Agents: A Scaffold for New Antibacterials
Isoquinoline alkaloids and their derivatives have a long history of use for their antimicrobial properties.[9] The N-oxide functionality can enhance this activity, leading to the development of novel antibacterial agents.[3] These compounds are particularly interesting as they may be effective against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (MRSA).[10][11]
Mechanism of Action: While not always fully elucidated, the proposed mechanisms for isoquinoline-based antimicrobials include the inhibition of bacterial cell division and the disruption of nucleic acid synthesis.[9] Some derivatives have been shown to interfere with DNA gyrase and topoisomerase IV activity.[12] The alkynyl isoquinoline scaffold, a related class, has demonstrated potent bactericidal activity by perturbing both cell wall and nucleic acid biosynthesis.[11]
Comparative Antibacterial Activity of Isoquinoline Derivatives:
| Compound Class | Target Pathogen | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [12] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [12] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [12] |
| Alkynyl Isoquinolines | MRSA | Potent Activity | [10][11] |
Note: MIC stands for Minimum Inhibitory Concentration.
Organic Synthesis: A Versatile Chemical Intermediate
Beyond their direct biological applications, isoquinoline N-oxides are highly valuable intermediates in synthetic organic chemistry.[13] The N-O bond activates the heterocyclic ring, facilitating reactions that are difficult or impossible to achieve with the parent isoquinoline.
Synthesis of Isoquinoline N-Oxides
The ability to efficiently synthesize the N-oxide is paramount. While direct oxidation of a pre-formed isoquinoline is a straightforward approach, it can suffer from poor functional group tolerance.[14] Modern methods often build the N-oxidized ring system from simpler precursors, offering greater flexibility and control.
Comparison of Modern Synthetic Methods:
| Method | Catalyst/Reagent | Key Features | Reference |
| Copper-Catalyzed Intramolecular Cyclization | Cu(I) | Uses water as a green solvent; high atom economy; mild conditions. | [15][16] |
| Hypervalent Iodine-Mediated Oxidative Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Allows for the synthesis of polysubstituted derivatives from ketoximes and alkenes. | [14][17] |
| Rhodium(III)-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | Cyclization of oximes and diazo compounds; oxidant-free. | [18] |
| Ultrasound-Assisted Electrophilic Cyclization | Oxone / Diorganyl Dichalcogenides | Green chemistry approach; short reaction times and high yields. | [19] |
Experimental Protocol: Copper-Catalyzed Synthesis in Water [15]
This protocol describes an environmentally friendly synthesis of isoquinoline N-oxides from (E)-2-alkynylaryl oxime derivatives.
-
Reactant Setup: To a reaction tube, add the (E)-2-alkynylaryl oxime derivative (0.2 mmol, 1.0 equiv) and copper(I) iodide (CuI) (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 2.0 mL of deionized water to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for the time specified by reaction monitoring (e.g., via TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired isoquinoline N-oxide.
Visualizing a Synthetic Pathway
Caption: Copper-catalyzed synthesis of isoquinoline N-oxides in water.
Deoxygenative Functionalization and Cascade Reactions
The N-oxide group can act as an internal oxidant or an activating group that is removed during the reaction. This has led to powerful methods for C-2 functionalization. For instance, a metal-free protocol allows for the C2-heteroarylation of isoquinoline N-oxides with N-sulfonyl-1,2,3-triazoles, proceeding smoothly at room temperature with excellent regioselectivity.[20]
Mechanism of C2-Triazolylation: The reaction is initiated by the nucleophilic attack of the isoquinoline N-oxide onto the sulfonyl group of the triazole.[20] This activates the C2-position of the isoquinoline ring for a subsequent nucleophilic attack by the liberated triazolyl anion, followed by rearomatization and transfer of the oxygen atom to form a sulfonic acid byproduct.[20]
Furthermore, isoquinoline N-oxides can participate in catalyst-free cascade reactions, for example with alkynones, to generate complex, fluorescent polycyclic systems like benzoazepino[2,1-a]isoquinolines.[21]
Applications in Photochemistry and Materials Science
The applications of isoquinoline N-oxides extend beyond the biomedical and synthetic realms into materials and photochemistry.
-
Photochemical Isomerization: Upon photoirradiation, isoquinoline N-oxides undergo fascinating isomerizations. In polar solvents, they tend to form isoquinolones, while in non-polar solvents, the formation of 1,3-benzoxazepines is favored.[22][23] This reactivity proceeds through singlet excited states and can be exploited for the light-induced synthesis of complex heterocyclic structures.[22]
-
Polymer Synthesis: Isoquinoline N-oxide has been used to synthesize N-alkoxy isoquinolinium ion-terminated polystyrenes, which can serve as macroinitiators for photoinduced block copolymerization.[13]
-
Oxidizing Agents: In a unique application, isoquinoline N-oxide can facilitate the oxidation of fullerene C60 under ultrasonic irradiation, demonstrating its utility as a specialized oxidizing agent in materials chemistry.[13]
Conclusion
Isoquinoline N-oxides are far more than simple derivatives of their parent heterocycle. The strategic introduction of the N-oxide functionality unlocks a vast and diverse chemical space, yielding compounds with significant potential across multiple scientific disciplines. In medicinal chemistry, they provide a powerful framework for developing next-generation anticancer agents capable of overcoming multidrug resistance. In organic synthesis, they serve as versatile and highly reactive intermediates for constructing complex molecular architectures under increasingly green and efficient conditions. Their unique photochemical properties and specialized reactivity further underscore their value in materials science. As synthetic methodologies become more refined and our understanding of their mechanisms of action deepens, isoquinoline N-oxides are poised to remain a fertile ground for innovation in both academic and industrial research.
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Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes . The Journal of Organic Chemistry - ACS Publications. [Link]
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Isoquinolinequinone N -oxides as anticancer agents effective against drug resistant cell lines . ResearchGate. [Link]
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Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives . Organic Letters - ACS Publications. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Methylisoquinoline 2-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylisoquinoline 2-oxide, a heterocyclic compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this particular N-oxide derivative, this document synthesizes best practices derived from safety data for analogous structures, such as 3-Methylquinoline, and established hazardous waste management protocols from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The core principle underpinning this guidance is to treat 3-Methylisoquinoline 2-oxide as a hazardous waste. This "cradle-to-grave" approach ensures that the substance is managed responsibly from its point of generation to its final, environmentally sound disposal, thereby protecting both laboratory personnel and the wider ecosystem.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough risk assessment is crucial. Given the chemical nature of 3-Methylisoquinoline 2-oxide as a nitrogen-containing heterocyclic compound, it should be handled with caution. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, stringent adherence to personal protective equipment (PPE) standards is non-negotiable.
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and preparation for disposal of 3-Methylisoquinoline 2-oxide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedure
The disposal of 3-Methylisoquinoline 2-oxide must be systematic to ensure safety and regulatory compliance. Do not discharge this chemical into drains or the general trash.[1][3]
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: Based on the characteristics of similar compounds, 3-Methylisoquinoline 2-oxide should be classified as a hazardous chemical waste.[4] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance on waste codes.
-
Segregation: Do not mix 3-Methylisoquinoline 2-oxide waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Selection of Appropriate Waste Containers
-
Container Integrity: Use a dedicated, leak-proof container for collecting waste. The container must be in good condition, with a secure, screw-top cap.[5]
-
Material Compatibility: The container material must be compatible with 3-Methylisoquinoline 2-oxide. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred for organic chemical waste.[6][7] Avoid metal containers for acidic or basic solutions.[7]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]
Step 3: Proper Labeling of Waste Containers
-
Clarity and Completeness: All waste containers must be clearly labeled as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Methylisoquinoline 2-oxide" (avoiding abbreviations or formulas)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Adherence: Ensure the label is securely attached to the container and is legible. Do not remove or deface original manufacturer labels if reusing a container for the same chemical waste.[9]
Step 4: Safe Storage of Chemical Waste
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Segregation: Store the container away from incompatible chemicals.
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, as long as accumulation limits are not exceeded), contact your institution's EHS department to schedule a waste pickup.[1][6]
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10] Common disposal methods for this type of chemical waste include incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can manage the cleanup.
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2]
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills: For spills that are large, occur outside of a fume hood, or involve a significant release of vapor:
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Immediately contact your institution's emergency response team or EHS department.[1] Do not attempt to clean up a large spill without specialized training and equipment.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure based on analogous compounds' toxicity and irritant properties.[2] |
| Container Type | Chemically resistant (e.g., HDPE), leak-proof with a screw cap. | To prevent reactions, leaks, and ensure safe containment.[5][7] |
| Container Filling | Do not exceed 90% capacity. | To allow for thermal expansion of liquids and vapors.[8] |
| Labeling | "Hazardous Waste," full chemical name, date, and contact information. | Ensures proper identification, handling, and compliance with regulations.[9] |
| Storage Location | Designated and marked Satellite Accumulation Area with secondary containment. | To ensure safe, segregated storage and prevent accidental release.[6][7] |
| Disposal Method | Collection by institutional EHS for incineration at a licensed facility. | Ensures environmentally sound and legally compliant disposal.[11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Methylisoquinoline 2-oxide.
Caption: Decision workflow for the safe disposal of 3-Methylisoquinoline 2-oxide.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 3-Methylisoquinoline 2-oxide, fostering a culture of safety and environmental responsibility within their research endeavors.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Redox. (2023, April 21). Safety Data Sheet CMIT/MIT 14%. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Mercury Business Services. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylisoquinoline 2-oxide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic N-oxides like 3-Methylisoquinoline 2-oxide represent a class of compounds with significant potential in medicinal chemistry.[1] However, with novel structures come questions of safety and handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methylisoquinoline 2-oxide.
Understanding the Hazard Landscape: An Evidence-Based Approach
The isoquinoline backbone is a common motif in biologically active compounds.[7][8] The introduction of an N-oxide functional group can alter the electronic properties and reactivity of the molecule.[9] While specific toxicological data for 3-Methylisoquinoline 2-oxide is limited, the SDS for the closely related 3-Methylquinoline indicates several potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Furthermore, the thermal decomposition of nitrogen-containing heterocyclic compounds can release toxic nitrogen oxides (NOx).[10] The N-oxide moiety itself can act as an oxygen donor in certain reactions, suggesting a potential for reactivity with reducing agents or certain metals.[4][6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified and potential hazards associated with 3-Methylisoquinoline 2-oxide. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); safety goggles recommended. | Nitrile or neoprene gloves (double-gloving recommended). | Laboratory coat. | Recommended to perform in a ventilated enclosure (e.g., fume hood). If not feasible, a properly fitted N95 respirator is advisable. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Work should be performed in a chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | All reactions should be conducted within a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | All procedures should be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Not generally required if handling sealed waste containers. |
Step-by-Step Guidance for Safe Handling
Preparation and Engineering Controls
-
Designated Work Area: Designate a specific area for handling 3-Methylisoquinoline 2-oxide, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation. All manipulations of the solid compound and its solutions should occur within a fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid and liquid chemical spills. This should include an inert absorbent material.[11]
Donning Personal Protective Equipment
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Handling and Experimental Procedures
-
Weighing: If handling the solid, weigh it out in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. For solutions, use a syringe or cannula.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Be aware that pyridine N-oxides can decompose exothermically at high temperatures.[12]
-
Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills immediately with appropriate procedures.
Storage
-
Container: Store 3-Methylisoquinoline 2-oxide in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Light Sensitivity: Some related compounds are light-sensitive.[2] Storing in an amber vial or in a dark location is a prudent measure.
Waste Disposal
-
Waste Segregation: Collect all waste containing 3-Methylisoquinoline 2-oxide in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain.[13] Disposal should be carried out through a licensed hazardous waste disposal company, likely via high-temperature incineration.[11]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, weigh boats, and absorbent paper, should be disposed of as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
By adhering to these stringent safety protocols, you can confidently and safely work with 3-Methylisoquinoline 2-oxide, enabling your research to progress while ensuring your personal safety and the integrity of your laboratory environment.
References
-
Thermooxidative decomposition of heterocyclic N-oxides. (2025). ResearchGate. Retrieved from [Link]
-
Reactivity and Transformation of Antibacterial N-Oxides in the Presence of Manganese Oxide. (2005). Environmental Science & Technology. Retrieved from [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
3-Methylisoquinoline N-oxide. (n.d.). PubChem. Retrieved from [Link]
-
Guideline: Safe Handling of Nanomaterials in the Lab. (n.d.). Swiss Nanoscience Institute. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2015). RSC Advances. Retrieved from [Link]
-
Nitric oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2019). PubMed Central. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
The chemical dynamics of NO and reactive nitrogen oxides: a practical guide. (n.d.). PubMed. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2020). ACS Publications. Retrieved from [Link]
-
Heteroarene N-Oxides as Oxygen Source in Organic Reactions. (2017). ResearchGate. Retrieved from [Link]
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Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]
-
Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. Retrieved from [Link]
-
Working with Hazardous Chemicals. (2010). Organic Syntheses. Retrieved from [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. Retrieved from [Link]
-
Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. Retrieved from [Link]
-
Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
